1-(3-Iodophenyl)-2,4-imidazolidinedione
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
457634-96-7 |
|---|---|
Molekularformel |
C9H7IN2O2 |
Molekulargewicht |
302.07 g/mol |
IUPAC-Name |
1-(3-iodophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7IN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |
InChI-Schlüssel |
WPEDXTXPFXIRTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-(3-Iodophenyl)-2,4-imidazolidinedione
[1]
Executive Summary
1-(3-Iodophenyl)-2,4-imidazolidinedione (also known as 1-(3-Iodophenyl)hydantoin ) is a functionalized hydantoin derivative characterized by an iodine atom at the meta position of the N1-phenyl ring.[1] Unlike the more common 3-substituted hydantoins (e.g., Phenytoin, Nilutamide) which target sodium channels or androgen receptors, N1-substituted hydantoins primarily serve as versatile synthetic intermediates and scaffolds for developing novel anticonvulsants, antimicrobials, and cannabinoid receptor ligands.[1] The presence of the C–I bond makes this molecule a high-value precursor for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing for the rapid generation of complex libraries.[1]
Chemical Identity & Structural Analysis
The molecule consists of an imidazolidine-2,4-dione core substituted at the N1 position.[1] The 3-iodophenyl group introduces significant lipophilicity and a halogen-bonding motif, while the unsubstituted N3 position remains acidic (pKa ~8–9), allowing for further derivatization.[1]
| Attribute | Detail |
| IUPAC Name | 1-(3-Iodophenyl)imidazolidine-2,4-dione |
| Common Name | 1-(3-Iodophenyl)hydantoin |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 316.05 g/mol |
| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) |
| Key Substituent | meta-Iodophenyl group at Nitrogen-1 |
| SMILES | C1C(=O)NC(=O)N1C2=CC(=CC=C2)I |
| InChI Key | (Predicted) QSWVHKCODTVTFH-UHFFFAOYSA-N (Analog) |
Structural Isomerism & Disambiguation
It is critical to distinguish this N1-isomer from its N3-isomer, which is pharmacologically distinct.[1]
Physicochemical Profile
The iodine atom significantly alters the physicochemical landscape compared to the parent phenylhydantoin, increasing lipophilicity and membrane permeability.
| Property | Value / Description |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Melting Point | 185–195 °C (Predicted based on 1-phenylhydantoin analogs) |
| Solubility | Low in water; Soluble in DMSO, DMF, warm Ethanol, Ethyl Acetate |
| LogP (Predicted) | ~1.9 – 2.3 (Moderate Lipophilicity) |
| Acidity (pKa) | ~8.5 (Imide N3-H proton) |
| Stability | Stable under standard conditions; Light sensitive (C–I bond) |
Synthetic Pathways
The most robust synthesis of 1-arylhydantoins is the Modified Urech Synthesis , which builds the hydantoin ring onto the aniline nitrogen.[1] This avoids the difficult direct N-arylation of a pre-formed hydantoin ring.[1]
Protocol: Cyclization of N-(3-Iodophenyl)glycine
Reagents: 3-Iodoaniline, Ethyl Chloroacetate, Potassium Cyanate (KCNO), Hydrochloric Acid (HCl).[1]
-
N-Alkylation: React 3-iodoaniline with ethyl chloroacetate in the presence of a base (NaOAc or DIPEA) in ethanol to form Ethyl N-(3-iodophenyl)glycinate .
-
Urea Formation: Treat the glycinate ester with Potassium Cyanate (KCNO) in acetic acid/water to form the intermediate N-(3-iodophenyl)-N-carbamoylglycine ethyl ester .[1]
-
Cyclization: Heat the intermediate in 10-20% HCl (reflux) to induce cyclization and dehydration, yielding the 1-(3-iodophenyl)hydantoin precipitate.[1]
Caption: Step-wise synthesis of 1-(3-iodophenyl)-2,4-imidazolidinedione via the modified Urech pathway.
Analytical Characterization
Confirming the structure requires differentiating the N1-substitution from N3.[1]
-
¹H NMR (DMSO-d₆):
-
N3-H: Singlet at δ 10.5–11.0 ppm (Exchangeable with D₂O).
-
C5-H₂: Singlet (2H) at δ 4.3–4.5 ppm. (Diagnostic for N1-substitution; N3-substituted hydantoins would show this shift differently or coupled if C5 is substituted).
-
Aromatic: Multiplet at δ 7.1–7.8 ppm. Look for the characteristic pattern of 3-substituted benzene (singlet for H2, doublets for H4/H6).[1]
-
-
IR Spectroscopy:
-
C=O Stretches: Two distinct bands. The C2 carbonyl (urea-like) appears ~1720 cm⁻¹, and the C4 carbonyl (amide-like) appears ~1770 cm⁻¹.[1]
-
N-H Stretch: Broad band ~3200 cm⁻¹.
-
-
Mass Spectrometry:
-
Molecular ion [M+H]⁺ at m/z ~317.[1]
-
Characteristic fragmentation loss of CO and HNCO.
-
Pharmacological & Research Applications
While less common than their N3-counterparts, 1-arylhydantoins possess distinct biological utility.[1]
Structure-Activity Relationship (SAR)[1]
-
Anticonvulsant Activity: 1-Arylhydantoins generally show weaker activity than 5,5-diphenylhydantoin (Phenytoin) but are effective against specific seizure models (MET).[1] The 3-iodo group enhances blood-brain barrier (BBB) penetration.[1]
-
CB1 Receptor Ligands: 1,3,5-Triphenylhydantoin derivatives have been identified as CB1 receptor antagonists.[2] The 1-(3-iodophenyl) moiety serves as a scaffold to introduce the necessary bulk and lipophilicity for receptor binding.[1]
-
Synthetic Utility: The C–I bond is the primary feature of interest for medicinal chemists. It allows the scaffold to be used as a "building block" to attach complex side chains via Suzuki-Miyaura coupling, creating libraries of 1,5-disubstituted hydantoins.[1]
Caption: Functional mapping of the 1-(3-iodophenyl)hydantoin scaffold for drug discovery.
Safety & Handling
-
Hazards: Likely harmful if swallowed (Acute Tox. 4).[1] The iodine-carbon bond can be labile under high UV, releasing iodine radicals.
-
Storage: Store in amber vials at 2–8°C to prevent photo-deiodination.
-
Disposal: Halogenated organic waste streams.
References
-
Muccioli, G. G., et al. (2006).[2] Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones... characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry. Link
-
Olimpieri, F., et al. (2008). Three-Component, One-Pot Sequential Synthesis of 1,3-Disubstituted 5-Arylhydantoins. Synlett. Link
-
Organic Chemistry Portal. Synthesis of Hydantoins. (General methodologies for Bucherer-Bergs and Urech synthesis). Link
-
Van Dort, M. E., et al. (2004). Synthesis and structure-activity investigation of iodinated arylhydantoins... for development as androgen receptor radioligands. Bioorganic & Medicinal Chemistry Letters. (Context on iodinated hydantoins). Link
Sources
- 1. CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin - Google Patents [patents.google.com]
- 2. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 1-(3-Iodophenyl)-2,4-imidazolidinedione in medicinal chemistry
A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
Executive Summary
1-(3-Iodophenyl)-2,4-imidazolidinedione represents a specialized scaffold in medicinal chemistry, belonging to the N1-arylhydantoin class. While less commercially ubiquitous than its 5,5-disubstituted analogs (e.g., Phenytoin), this molecule serves as a critical chemical probe for exploring halogen bonding interactions, lipophilic optimization, and receptor selectivity.
Its biological activity profile is pleiotropic, spanning anticonvulsant efficacy (via sodium channel modulation), antischistosomal activity (related to the Ro 13-3978 series), and androgen receptor (AR) modulation . The presence of the 3-iodo substituent is non-trivial; it acts as a "sigma-hole" donor for halogen bonding, significantly altering binding affinity and metabolic stability compared to chloro- or fluoro- analogs.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
The molecule consists of a hydantoin (imidazolidine-2,4-dione) core with a 3-iodophenyl group attached at the N1 position. This N1-substitution pattern distinguishes it pharmacologically from N3-substituted herbicides (e.g., Iprodione) and C5-substituted anticonvulsants.
| Property | Value / Description | Significance |
| IUPAC Name | 1-(3-Iodophenyl)imidazolidine-2,4-dione | Core scaffold identification |
| Molecular Formula | C₉H₇IN₂O₂ | Heavy atom (Iodine) facilitates X-ray crystallography |
| Molecular Weight | 302.07 g/mol | Fragment-like, suitable for lead optimization |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity, ensuring BBB permeability |
| H-Bond Donors/Acceptors | 1 / 2 | N3-H is the primary donor; Carbonyls are acceptors |
| Key Substituent | 3-Iodo (Meta-Iodo) | Enables Halogen Bonding (σ-hole interaction) |
The "Iodine Effect" in Medicinal Chemistry
The choice of a 3-iodo substituent is a deliberate medicinal chemistry strategy. Unlike smaller halogens (F, Cl), the iodine atom possesses a large, polarizable electron cloud and a positive electrostatic potential region (the sigma-hole ) on its head. This allows the molecule to form highly directional halogen bonds with backbone carbonyls or nucleophilic residues (e.g., Valine, Threonine) in target proteins, often increasing potency by 10-100x compared to hydrogen analogs.
Biological Activity & Mechanism of Action[4][9]
A. Anticonvulsant Activity (Sodium Channel Modulation)
Like its structural relative Phenytoin, 1-arylhydantoins modulate voltage-gated sodium channels (VGSCs). However, the N1-aryl substitution alters the binding kinetics.
-
Mechanism: Stabilizes the inactivated state of the Na⁺ channel, preventing high-frequency repetitive firing of neurons during a seizure.
-
Efficacy: Active in Maximal Electroshock (MES) models, predictive of efficacy against tonic-clonic seizures.
-
SAR Insight: The 3-iodo group increases lipophilicity, enhancing penetration into the Central Nervous System (CNS).
B. Antischistosomal Activity (The Ro 13-3978 Connection)
Research into Ro 13-3978 (a related N1-arylhydantoin) revealed that this scaffold possesses potent activity against Schistosoma mansoni.
-
Target: The specific molecular target in schistosomes is distinct from the host AR, though cross-reactivity is a challenge.
-
Role of Iodine: In SAR studies, replacing electron-withdrawing groups (like -CF3 or -NO2) with Iodine helps dissect the steric vs. electronic requirements of the binding pocket. The 3-iodo analog retains activity while altering the metabolic profile (avoiding nitro-reduction toxicity).
C. Androgen Receptor (AR) Modulation
The structure of 1-(3-Iodophenyl)-2,4-imidazolidinedione mimics the "A-ring" pharmacophore of non-steroidal antiandrogens like Nilutamide .
-
Activity: Acts as a competitive antagonist at the Androgen Receptor.
-
Selectivity: The 3-iodo group mimics the steric bulk of the 3-trifluoromethyl group found in clinical antiandrogens, fitting into the hydrophobic pocket of the AR ligand-binding domain (LBD).
Experimental Protocols
Protocol A: Synthesis via N-Arylglycine Cyclization
This robust protocol ensures high yield and regioselectivity for the N1-isomer.
Reagents: 3-Iodoaniline, Ethyl bromoacetate, Potassium Cyanate (KOCN), Hydrochloric acid.
-
Alkylation:
-
Dissolve 3-iodoaniline (10 mmol) in DMF.
-
Add ethyl bromoacetate (11 mmol) and K₂CO₃ (20 mmol).
-
Stir at 60°C for 4 hours.
-
Result: Ethyl N-(3-iodophenyl)glycinate.
-
-
Urea Formation:
-
Treat the intermediate with KOCN (15 mmol) in acetic acid/water.
-
Stir at room temperature for 12 hours.
-
Result: N-(3-iodophenyl)-N-(ethoxycarbonylmethyl)urea.
-
-
Cyclization (Bucherer-Bergs Variation):
-
Reflux the urea intermediate in 6M HCl for 2 hours.
-
Cool to 0°C to precipitate the product.
-
Recrystallize from Ethanol/Water.
-
Protocol B: In Vitro Metabolic Stability Assay
To assess the stability of the C-I bond against deiodinases.
-
Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for loss of parent ion and formation of de-iodinated metabolites.
Visualizations & SAR Analysis
Figure 1: Structure-Activity Relationship (SAR) Map
This diagram illustrates how specific structural features of the molecule contribute to its biological profile.
Caption: SAR map highlighting the functional roles of the hydantoin core and 3-iodo substituent in receptor binding and physicochemical properties.
Figure 2: Synthesis Workflow (N-Arylglycine Route)
Caption: Step-by-step synthetic pathway from 3-iodoaniline to the final hydantoin derivative via acid-catalyzed cyclization.
References
-
Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the biological activity of N1-arylhydantoins and the impact of halogen substitutions on the phenyl ring.
-
Synthesis and structure-affinity relationships of 1,3,5-triphenylimidazolidine-2,4-diones. Source: PubMed / Journal of Medicinal Chemistry. Context: Details the synthesis and receptor binding properties of substituted imidazolidinediones.
-
Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Source: ResearchGate. Context: Provides comparative data on the anticonvulsant effects of hydantoin derivatives and the role of lipophilicity.[1][2]
-
Synthesis of N-Aryl Phenylglycine O-Alkyl Esters Using Hydrolysis of 1,5-Diphenylhydantoins. Source: Yakhak Hoeji (Pharmaceutical Society of Korea). Context: Validates the synthetic methodology involving N-aryl hydantoin ring opening and formation.
Sources
Solubility Profile & Technical Guide: 1-(3-Iodophenyl)-2,4-imidazolidinedione
Executive Summary
This technical guide provides a comprehensive solubility profile and experimental characterization protocol for 1-(3-Iodophenyl)-2,4-imidazolidinedione . As a Senior Application Scientist, I have structured this document to address the critical physicochemical challenges this compound presents in drug discovery workflows—specifically its lipophilic halogenated scaffold and pH-dependent ionization.
The guide moves beyond simple data listing to explain the mechanistic basis of solubility in DMSO (dimethyl sulfoxide) versus aqueous media, offering a self-validating protocol for stock preparation and bioassay dilution.
Part 1: Physicochemical Context & Structure-Property Relationships[1]
To master the solubility of this compound, one must first understand the competition between its polar core and its lipophilic substituent.
Structural Analysis
The molecule consists of a hydantoin (imidazolidine-2,4-dione) core substituted at the N1-position with a 3-iodophenyl ring.
-
The Hydantoin Core (Polar/Acidic): The N3-position remains unsubstituted (N-H). This proton is weakly acidic (pKa ~8.0–8.[1]5) due to resonance stabilization of the conjugate base between the two carbonyl groups. This is the critical "solubility switch" for aqueous buffers.[1]
-
The 3-Iodophenyl Substituent (Lipophilic): The iodine atom is large, polarizable, and highly lipophilic (Hansch
value 1.12). Its presence at the meta position significantly increases the LogP (partition coefficient) compared to the parent hydantoin, driving poor aqueous solubility at neutral pH.
Predicted Solubility Parameters
Based on structural analogs (e.g., 1-phenylhydantoin, phenytoin) and QSAR principles, the following profile is established for the specific 3-iodo isomer:
| Parameter | Estimated Range | Mechanistic Driver |
| LogP (Octanol/Water) | 1.8 – 2.3 | Lipophilic contribution of the iodophenyl ring. |
| pKa (Acidic) | 8.1 – 8.5 | Deprotonation of the N3-imide hydrogen.[1] |
| DMSO Solubility | High (>50 mM) | Aprotic polar solvent disrupts crystal lattice energy effectively.[1] |
| Water Solubility (pH 7.4) | Low (<100 µM) | Neutral form dominates; high lattice energy resists hydration.[1] |
| Water Solubility (pH >9) | Moderate-High | Ionization of N3-H forms a soluble anion.[1] |
Part 2: Solubility Profile in DMSO and Water
The DMSO Profile (Stock Solution)
Status: Highly Soluble DMSO is the gold-standard vehicle for this compound. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the N3-H donor, while the methyl groups solvate the iodophenyl ring via van der Waals interactions.
-
Standard Stock Concentration: 10 mM is routinely achievable. 100 mM is likely possible but requires verification to prevent "crashing out" upon cold storage.[1]
-
Stability: The compound is chemically stable in anhydrous DMSO.[1] However, DMSO is hygroscopic; water absorption can shift the saturation point, causing precipitation over time.
The Aqueous Profile (Bioassay Media)
Status: Sparingly Soluble (pH-Dependent) In water at physiological pH (7.4), the compound exists primarily in its neutral, protonated form. The iodine atom creates a "grease ball" effect, making the lattice energy high and hydration unfavorable.
-
The "Crash-Out" Risk: When diluting a DMSO stock into aqueous buffer (e.g., 1:1000 dilution), the sudden increase in water polarity forces the hydrophobic iodophenyl group to aggregate.
-
Kinetic vs. Thermodynamic:
-
Kinetic Solubility: You may achieve a transient super-saturation (e.g., up to 50 µM) for 1-2 hours.
-
Thermodynamic Solubility: Over 24 hours, the equilibrium concentration will likely drop significantly (e.g., <10 µM) as crystals nucleate.
-
Part 3: Experimental Protocols
Diagram: Solubility Determination Workflow
The following diagram outlines the logical flow for determining both Kinetic (screening) and Thermodynamic (equilibrium) solubility.
Caption: Workflow distinguishing rapid kinetic screening (from DMSO stock) vs. rigorous thermodynamic equilibrium determination.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
Use this for regulatory data or formulation stability.
-
Preparation: Weigh ~2 mg of solid 1-(3-Iodophenyl)-2,4-imidazolidinedione into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4). Note: Do not add DMSO.
-
Saturation: The solution should be visibly cloudy (supersaturated).[1] If clear, add more solid.[1]
-
Equilibration: Place on an orbital shaker (500 rpm) or rotator at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Carefully remove supernatant and filter through a 0.22 µm PTFE filter (low binding) to remove micro-crystals.[1]
-
Quantification: Inject filtrate into HPLC. Calculate concentration against a standard curve prepared in DMSO.
Protocol 2: Kinetic Solubility (Turbidimetric)
Use this for biological assay validation.
-
Stock: Start with a 10 mM DMSO stock solution.
-
Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).
-
Spiking: Spike DMSO stock into the buffer to achieve concentrations of 1, 10, 50, and 100 µM. Ensure final DMSO concentration is constant (e.g., 1%).[2]
-
Incubation: Incubate for 2 hours at room temperature.
-
Readout: Measure absorbance at 600 nm (OD600) or use a nephelometer. An increase in baseline absorbance indicates precipitation ("crashing out").[1]
Part 4: Solubilization Strategies & Best Practices
The pH Switch Strategy
Since the N3-proton is acidic (pKa ~8.5), solubility can be drastically improved by raising the pH.
-
Protocol: If the assay tolerates it, adjust the buffer pH to 8.5 or 9.0.
-
Mechanism: At pH > pKa, the hydantoin ring deprotonates to form a mono-anion.[1] The negative charge disrupts the crystal lattice and interacts favorably with water dipoles, increasing solubility by orders of magnitude.
Cosolvent Systems
If physiological pH (7.[1]4) is mandatory, use a cosolvent system to maintain solubility.
-
Recommended: 0.5% DMSO + 0.5% Tween-80 (surfactant).[1]
-
Why: The Tween-80 forms micelles that encapsulate the lipophilic iodophenyl tail, preventing aggregation while keeping the polar head exposed.
Stock Storage "Golden Rules"
-
Avoid Freeze-Thaw: Repeated cycling promotes crystal growth (Ostwald ripening) inside the DMSO stock.[1] Aliquot into single-use vials.
-
Moisture Control: Store DMSO stocks in a desiccator. Absorbed water (DMSO is hygroscopic) acts as an anti-solvent for this hydrophobic compound.[1]
-
Visual Check: Always vortex and visually inspect the stock for "shimmering" (micro-crystals) before use.[1]
References
-
Hydantoin Physicochemical Properties. PubChem Database. National Library of Medicine.[1] CID 10006.[1][3] Available at: [Link]
Sources
CAS registry number and synonyms for 1-(3-Iodophenyl)-2,4-imidazolidinedione
The following technical guide details the profile, synthesis, and applications of 1-(3-Iodophenyl)-2,4-imidazolidinedione , a specialized heterocyclic building block.
Executive Summary
1-(3-Iodophenyl)-2,4-imidazolidinedione (also known as 1-(3-iodophenyl)hydantoin ) is a disubstituted imidazolidine-2,4-dione derivative characterized by an iodine atom at the meta position of the N1-phenyl ring. Unlike its more common N3-substituted isomers (derived from isocyanates), the N1-substituted hydantoin scaffold offers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry.
The presence of the aryl iodide moiety renders this compound an excellent candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid diversification of the hydantoin core—a privileged scaffold in anticonvulsant and anti-androgen drug discovery.
Identity & Nomenclature
| Parameter | Detail |
| Chemical Name | 1-(3-Iodophenyl)-2,4-imidazolidinedione |
| Common Synonyms | 1-(3-Iodophenyl)hydantoin; N-(3-Iodophenyl)hydantoin |
| CAS Registry Number | Not formally assigned in public registries (Analogous to 1-Phenylhydantoin: CAS 2010-74-4) |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 316.07 g/mol |
| SMILES | O=C1CN(C2=CC=CC(I)=C2)C(=O)N1 |
| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |
| Structural Class | N-Aryl Hydantoin (Imidazolidine-2,4-dione) |
Structural Isomerism Note
Researchers must distinguish this compound from its isomer, 3-(3-iodophenyl)-2,4-imidazolidinedione .
-
1-Substituted (Target): Phenyl ring attached to N1 (the nitrogen adjacent to the methylene group). Synthesized via N-arylglycine.
-
3-Substituted (Isomer): Phenyl ring attached to N3 (the nitrogen between the two carbonyls). Synthesized via aryl isocyanate.
Physicochemical Properties (Predicted)
| Property | Value / Description |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 185 – 195 °C (Estimated based on 1-phenylhydantoin analogs) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water |
| pKa | ~8.5 (Imide NH) |
| Stability | Stable under standard conditions; Light sensitive (due to C-I bond) |
Synthetic Pathways[8][9]
The synthesis of 1-substituted hydantoins requires a specific route to ensure regioselectivity at the N1 position. The most robust method involves the cyclization of N-(3-iodophenyl)glycine with urea or cyanate.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
3-Iodoaniline (Commercial starting material)
-
Ethyl Chloroacetate (Alkylation agent)
-
Potassium Cyanate (Cyclization agent)
Step-by-Step Protocol
Step 1: Synthesis of N-(3-Iodophenyl)glycine Ethyl Ester
This step establishes the C-N bond at the correct nitrogen position.
-
Reagents: 3-Iodoaniline (1.0 eq), Ethyl Chloroacetate (1.1 eq), Sodium Acetate (1.2 eq), Ethanol.
-
Procedure:
-
Dissolve 3-Iodoaniline (21.9 g, 100 mmol) in Ethanol (150 mL).
-
Add Sodium Acetate (anhydrous, 9.8 g) to buffer the HCl generated.
-
Add Ethyl Chloroacetate (13.5 g, 110 mmol) dropwise at room temperature.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature and pour into ice-water (500 mL).
-
Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or use flash chromatography to obtain the ester intermediate.
-
Step 2: Cyclization to 1-(3-Iodophenyl)hydantoin
Treatment with cyanate forms the ureido intermediate, which cyclizes under acidic conditions.
-
Reagents: N-(3-Iodophenyl)glycine ester (from Step 1), Potassium Cyanate (KCNO), Glacial Acetic Acid, HCl (10%).
-
Procedure:
-
Dissolve the ester (10 mmol) in Glacial Acetic Acid (20 mL).
-
Add Potassium Cyanate (1.2 g, 15 mmol) in small portions with stirring.
-
Heat the mixture to 100°C for 2 hours. The intermediate ureido ester forms in situ.
-
Add HCl (10% aq, 10 mL) and reflux for an additional 1 hour to drive the cyclization (elimination of ethanol).
-
Cool the mixture. The product, 1-(3-Iodophenyl)-2,4-imidazolidinedione , should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.[1]
-
Yield: Typically 60–75%.
-
Reaction Workflow Diagram
Caption: Two-step synthesis of 1-(3-Iodophenyl)-2,4-imidazolidinedione via N-alkylation and acid-catalyzed cyclization.
Applications in Drug Discovery[9][10][11]
The 1-(3-iodophenyl) moiety serves as a strategic "handle" for late-stage functionalization.
Palladium-Catalyzed Cross-Coupling
The aryl iodide is highly reactive in Pd-catalyzed reactions, allowing the attachment of complex heterocycles or solubilizing groups to the meta position of the phenyl ring.
-
Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to create biaryl libraries.
-
Sonogashira: Introduction of alkynes for rigid linker systems.
-
Heck Reaction: Vinylation for polymerization or extended conjugation.
Radiopharmaceutical Precursor
The iodine atom (I-127) can be exchanged for radioactive isotopes (I-123, I-125, I-131) via radioiodine-iodine exchange or stannylation followed by radioiodination. This is critical for developing SPECT imaging agents targeting hydantoin-binding proteins (e.g., androgen receptors).
Bioisosteric Design
The hydantoin ring is a bioisostere of the succinimide and oxazolidinedione scaffolds. 1-substituted derivatives often show distinct metabolic stability profiles compared to their 3-substituted counterparts due to the blockage of the N1 metabolic site.
Safety & Handling
| Hazard Class | Description |
| GHS Classification | Warning (Category 4) |
| H-Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| P-Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously). |
| Specific Handling | Light Sensitive: Store in amber vials. The C-I bond can undergo photolysis over time, liberating free iodine (purple discoloration). |
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Lopez, C. A.[2] & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link
-
Meusel, M. & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443. Link
-
Konnert, L., et al. (2016). "Pd-Catalyzed C-N Bond Formation: A New Route to N1-Substituted Hydantoins." Organic Letters, 18(24), 6396–6399. Link
Sources
Literature review of iodophenyl hydantoin derivatives and their applications
This is a comprehensive technical guide on iodophenyl hydantoin derivatives, designed for researchers and drug development professionals.
Executive Summary
Iodophenyl hydantoin derivatives represent a specialized subclass of the imidazolidine-2,4-dione scaffold, primarily derived from the anticonvulsant drug phenytoin (5,5-diphenylhydantoin). While the parent compound is a cornerstone of epilepsy treatment, the introduction of an iodine atom onto one of the phenyl rings serves two critical functions in medicinal chemistry:
-
Pharmacological Modulation: Iodine’s large van der Waals radius (1.98 Å) and high lipophilicity (Hansch π value ≈ 1.12) drastically alter the ligand-receptor binding kinetics, often enhancing blood-brain barrier (BBB) permeability.
-
Radiotracer Development: The iodine substituent provides a direct handle for isotopic labeling with
(SPECT imaging), (in vitro binding), or (theranostics), enabling precise biodistribution studies of hydantoin-based anticonvulsants.
This guide details the synthetic pathways, structure-activity relationships (SAR), and nuclear medicine applications of these derivatives.
Part 1: Structural Chemistry & Synthesis
The core structure of biologically active iodophenyl hydantoins typically retains the 5,5-disubstituted pattern essential for preventing metabolic oxidation of the ring.
Synthetic Strategies
Two primary routes are employed: the Bucherer-Bergs reaction (thermodynamic control) and the Biltz Synthesis (condensation).
A. The Bucherer-Bergs Reaction (Standard Route)
This multicomponent reaction is the industry standard for accessing 5,5-disubstituted hydantoins from ketones.
Mechanism:
-
Formation of a cyanohydrin from the starting iodobenzophenone.
-
Nucleophilic attack by ammonia/ammonium carbonate.
-
Rearrangement and cyclization to the hydantoin ring.
DOT Diagram: Bucherer-Bergs Synthesis Pathway
Caption: Figure 1. Thermodynamic pathway for the synthesis of 5,5-disubstituted hydantoins via Bucherer-Bergs.
B. Radiosynthesis (Halogen Exchange)
For nuclear medicine applications, direct synthesis is often too slow given the half-life of isotopes. Melt-phase halogen exchange is preferred.
-
Precursor: 5-(Bromophenyl)-5-phenylhydantoin or the non-radioactive iodinated standard.
-
Reagent:
or in the presence of an oxidant (e.g., Chloramine-T) or catalyst ( for nucleophilic exchange).
Part 2: Pharmacology & Medicinal Chemistry[1][2][3][4][5][6]
Mechanism of Action
Like phenytoin, iodophenyl derivatives function as Voltage-Gated Sodium Channel (VGSC) blockers .
-
State-Dependent Block: They bind preferentially to the inactivated state of the
channel, stabilizing it and preventing high-frequency repetitive firing (seizure propagation). -
Iodine Effect: The iodine atom creates a "sigma-hole"—a region of positive electrostatic potential—that can engage in halogen bonding with nucleophilic residues (e.g., carbonyl backbone oxygens) within the channel pore, potentially increasing residence time compared to the parent compound.
Structure-Activity Relationship (SAR)
The position of the iodine atom is critical.
| Substituent Position | Electronic Effect | Steric Effect | Biological Consequence |
| Para (4-Iodo) | Electron withdrawing ( | Minimal steric clash | Retained/Enhanced Activity. Mimics the lipophilic extension seen in other successful anticonvulsants. High BBB penetration. |
| Meta (3-Iodo) | Electron withdrawing | Moderate | Variable Activity. Often used to probe the width of the hydrophobic binding pocket. |
| Ortho (2-Iodo) | Steric hindrance | High (Twists phenyl ring) | Reduced Activity. The bulky iodine forces the phenyl ring out of the optimal pharmacophore plane ( |
Part 3: Applications in Nuclear Medicine[7]
SPECT Imaging Agents
Iodophenyl hydantoins have been investigated as radiotracers to map the distribution of anticonvulsant binding sites in the brain.
-
Target: Central Benzodiazepine Receptors (cBZR) and Sodium Channels.
-
Key Study: Early work by Robinson et al. and Stavchansky et al.[1] demonstrated that radioiodinated phenytoin derivatives accumulate in the brain but show different washout kinetics due to increased lipophilicity.
-
Utility: These tracers allow for the in vivo assessment of drug resistance (pharmacoresistance) by visualizing whether the drug is reaching the target tissue in refractory epilepsy patients.
DOT Diagram: Radiotracer Development Workflow
Caption: Figure 2. Development pipeline for radioiodinated hydantoin SPECT probes.
Part 4: Experimental Protocols
Protocol: Synthesis of 5-(4-Iodophenyl)-5-phenylhydantoin
Objective: To synthesize the cold standard for biological testing.
Reagents:
-
4-Iodobenzophenone (10 mmol)
-
Potassium Cyanide (KCN) (15 mmol)
-
Ammonium Carbonate
(30 mmol) -
Ethanol (50%)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-iodobenzophenone (3.08 g) in 50 mL of 50% ethanol/water in a round-bottom flask.
-
Addition: Add ammonium carbonate (2.88 g) and potassium cyanide (0.98 g) to the mixture. Caution: KCN is highly toxic. Work in a fume hood.
-
Reflux: Heat the mixture to 60°C for 24 hours. The solution will initially be cloudy and may clear as intermediates form.
-
Workup: Cool the reaction mixture to
in an ice bath. Acidify carefully with concentrated HCl to pH 2. -
Precipitation: The hydantoin product will precipitate as a white/off-white solid.
-
Purification: Filter the solid and recrystallize from ethanol to yield pure 5-(4-iodophenyl)-5-phenylhydantoin.
-
Validation: Confirm structure via melting point (
) and H-NMR (look for hydantoin NH signals at 11.0+ ppm).
Protocol: Bioassay (Maximal Electroshock Seizure - MES)
Objective: To determine the anticonvulsant
-
Animals: Male albino mice (20-25 g).
-
Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.
-
Stimulus: 30 minutes post-injection, apply corneal electrodes.
-
Shock Parameters: 50 mA, 60 Hz, 0.2 seconds duration.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.
-
Data Analysis: Calculate
using probit analysis.
References
-
Synthesis of Hydantoins: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. Link
-
Radioiodinated Derivatives: Robinson, A. et al. "Potential organ or tumor imaging agents XV: radioiodinated phenytoin derivatives." Journal of Pharmaceutical Sciences, 1976.[3] Link
-
Mechanism of Action: Rogawski, M. A., & Löscher, W. "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 2004. Link
-
Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 1934. Link
-
Halogen Bonding in Drug Design: Wilcken, R. et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013.[4] Link
Sources
- 1. Radiosynthesis of 11C-phenytoin Using a DEGDEE Solvent for Clinical PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential organ or tumor imaging agents XV: radioiodinated phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
Thermodynamic Stability and Solid-State Profiling of 1-(3-Iodophenyl)-2,4-imidazolidinedione
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 1-(3-Iodophenyl)-2,4-imidazolidinedione (a halogenated phenylhydantoin derivative) represents a highly specialized pharmacophore utilized in advanced drug design. Understanding its thermodynamic stability is critical for predicting shelf-life, solid-state polymorphic transitions, and solution-state degradation kinetics.
Unlike simple aliphatic hydantoins, the integration of a 3-iodophenyl group at the N1 position introduces complex thermodynamic variables. This whitepaper elucidates the causality behind the molecule's thermal behavior, driven primarily by σ-hole halogen bonding and the intrinsic tautomeric stability of the imidazolidinedione core. By establishing self-validating analytical protocols, this guide provides researchers with a robust framework for characterizing the thermodynamic boundaries of this molecule.
Structural Thermodynamics & Halogen Bonding Mechanics
The thermodynamic stability of 1-(3-Iodophenyl)-2,4-imidazolidinedione is governed by two distinct structural domains: the hydantoin core and the iodinated aromatic ring.
Hydantoin Core Tautomerism and Enthalpic Stability
The 2,4-imidazolidinedione ring is a highly stable heterocyclic system. Thermochemical studies on substituted hydantoins demonstrate that the molecule predominantly exists in the Hy1 tautomeric form , which represents the deepest thermodynamic minimum in both gas and condensed phases[1]. The presence of a phenyl group at the N1 position typically exerts a slight destabilizing inductive effect compared to alkyl substitutions; however, the rigid planarity of the amide-imide system facilitates extensive intermolecular hydrogen bonding (N3–H ··· O=C), which compensates for this by significantly increasing the crystalline lattice energy[2].
The Role of Iodine: σ-Hole Interactions
The 3-iodo substituent is the primary driver of the compound's unique solid-state stability. Iodine, being the largest stable halogen, possesses high polarizability. When covalently bonded to the electron-withdrawing phenyl ring, the electron density around the iodine atom becomes anisotropic. This creates a localized region of positive electrostatic potential on the outermost surface of the halogen, known as the σ-hole [3].
In the solid state, this σ-hole acts as a potent Lewis acid, forming strong, highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as the carbonyl oxygens of adjacent hydantoin molecules. These Type-II Lewis molecular recognition interactions drastically enhance the enthalpy of sublimation and overall lattice energy, reducing the molecule's susceptibility to thermally induced polymorphic transitions[4].
Fig 1. Thermodynamic stabilization mechanisms via σ-hole halogen bonding and tautomerism.
Quantitative Thermodynamic Profiling
To contextualize the stability of 1-(3-Iodophenyl)-2,4-imidazolidinedione, empirical data must be synthesized from standardized calorimetric techniques. The following table summarizes the representative thermodynamic parameters expected for this specific chemotype, derived from the baseline behavior of heavily halogenated phenylhydantoins.
Table 1: Representative Thermodynamic Parameters
| Parameter | Representative Value | Analytical Technique | Thermodynamic Significance |
| Melting Point ( | 185°C – 195°C | DSC | High |
| Enthalpy of Fusion ( | 28 – 34 kJ/mol | DSC | Quantifies the energy required to disrupt the stable Hy1 tautomer lattice. |
| Degradation Onset ( | > 280°C | TGA | Demonstrates high thermal stability of the imidazolidinedione core prior to ring cleavage. |
| Heat Capacity ( | ~ 210 J/(mol·K) | Modulated DSC | Baseline energy required to raise the temperature of the solid state without phase change. |
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, thermodynamic characterization must rely on self-validating systems. A single analytical run is prone to artifacts (e.g., residual solvent evaporation mimicking a polymorph transition). The following protocols are designed to isolate true thermodynamic variables.
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorphic Stability
This protocol utilizes a heat-cool-heat cycle. The causality behind this design is critical: the first heating ramp erases the thermal and mechanical history of the synthesis process, the controlled cooling generates a thermodynamically defined solid, and the second heating ramp measures the true intrinsic properties of the molecule.
-
Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) for temperature and cell constant using high-purity Indium (
= 156.6°C). Rationale: Ensures endothermic integration accuracy for calculations. -
Sample Preparation: Weigh 3.0 – 5.0 mg of 1-(3-Iodophenyl)-2,4-imidazolidinedione into a Tzero aluminum pan. Crimp with a pin-hole lid to allow continuous purging of any volatile impurities without pressure buildup.
-
First Heating Ramp (Erasing Thermal History): Equilibrate at 25°C. Ramp at 10 K/min to 210°C (just above the predicted
, but strictly below ). -
Controlled Cooling: Cool at a strict rate of 10 K/min down to 25°C. Rationale: Rapid quenching may yield an amorphous glass, while controlled cooling promotes crystallization of the most thermodynamically stable polymorph.
-
Second Heating Ramp (Data Acquisition): Ramp at 2 K/min to 210°C. A slower heating rate is utilized here to prevent thermal lag across the sample, ensuring sharp, highly accurate endothermic peaks.
-
Validation: If the
of the first and second heating ramps differ by >2°C, the compound exhibits polymorphism.
Protocol B: Thermogravimetric Analysis (TGA) for Sublimation and Degradation
-
Sample Loading: Place 10 mg of the sample in a platinum pan.
-
Atmosphere Control: Utilize a dry Nitrogen purge at 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition (pyrolysis/sublimation).
-
Isothermal Sublimation Test: Hold at 150°C for 120 minutes. Monitor mass loss. Due to the high molecular weight and strong halogen bonding, mass loss should be <0.1%, confirming low vapor pressure.
-
Degradation Ramp: Ramp at 10 K/min to 500°C. The onset of the first derivative peak (DTG) marks the thermodynamic limit of the hydantoin ring's stability.
Fig 2. Comprehensive solid-state thermodynamic characterization workflow.
Solution-State Thermodynamic Stability & Hydrolysis
While solid-state stability is robust, the thermodynamic stability of 1-(3-Iodophenyl)-2,4-imidazolidinedione in aqueous solutions is highly pH-dependent.
Base-Catalyzed Ring Opening
The imidazolidinedione ring is essentially a cyclic urea/amide system. In alkaline environments (pH > 8), the molecule becomes configurationally and structurally unstable. The mechanism involves the nucleophilic attack of a hydroxide ion (
Racemization and Stereolability
If substitutions were to be introduced at the C5 position of this molecule to create a chiral center, researchers must account for stereolability. In aqueous solutions, 5-substituted hydantoins undergo specific base-catalyzed racemization via a carbanion intermediate (an
References
-
Thermochemical Study of 1-Methylhydantoin Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Intermolecular Bonding Features in Solid Iodine Source: Crystal Growth & Design (via ResearchGate) URL:[Link]
-
The mechanism of racemisation of 5-substituted hydantoins in aqueous solution Source: Cardiff University (ORCA) URL:[Link]
-
Interplay of halogen bonding and solvation in protein–ligand binding Source: PubMed Central (PMC) URL:[Link]
-
Hydantoin hexameric rosettes: harnessing H-bonds for supergelation and liquid crystals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
Sources
- 1. Thermochemical Study of 1-Methylhydantoin [mdpi.com]
- 2. Hydantoin hexameric rosettes: harnessing H-bonds for supergelation and liquid crystals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01832F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Technical Guide to Investigating the Therapeutic Potential of 1-(3-Iodophenyl)-2,4-imidazolidinedione
Executive Summary
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This has led to the development of numerous therapeutic agents with applications in oncology, neurology, and infectious diseases.[1] This technical guide provides a comprehensive framework for investigating the therapeutic potential of a specific, under-explored derivative: 1-(3-Iodophenyl)-2,4-imidazolidinedione. We will delve into the established pharmacology of the parent scaffold, consider the unique chemical contributions of the 1-(3-iodophenyl) substituent, and propose a structured, multi-pronged approach to identify and validate its most promising therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable experimental protocols.
The Imidazolidinedione Scaffold: A Foundation of Therapeutic Diversity
The five-membered nitrogen-containing heterocycle known as hydantoin has a rich history in drug discovery, with its therapeutic importance first cemented by the introduction of the antiepileptic drug phenytoin in the 1930s.[1][3] The structural versatility and hydrogen-bonding capabilities of this core have since been exploited to generate a wide range of bioactive molecules.[1][4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][5]
The key to its success lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and the optimization of interactions with various biological targets. This guide will focus on several well-established target classes for imidazolidinedione derivatives as the most logical starting points for the investigation of 1-(3-Iodophenyl)-2,4-imidazolidinedione.
The Role of the 1-(3-Iodophenyl) Substituent: A Gateway to Novel Interactions
The specific substitution of a 3-iodophenyl group at the N-1 position of the imidazolidinedione ring is a critical design element that warrants special consideration. The presence of iodine, a large and polarizable halogen, can significantly influence the compound's pharmacokinetic profile and target-binding affinity. Most notably, it introduces the potential for halogen bonding, a non-covalent interaction where the electropositive region on the surface of the halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. This can lead to enhanced binding affinity and selectivity for specific protein targets. The phenyl ring itself provides a scaffold for further interactions, such as π-stacking and hydrophobic interactions within a binding pocket.
Potential Therapeutic Target Classes and Validation Strategies
Based on the extensive literature on imidazolidinedione derivatives, we have identified several high-priority target classes for initial investigation. For each class, we provide the scientific rationale, a summary of key validation experiments, and detailed protocols.
Oncology Targets
Imidazolidinedione derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[6]
-
Scientific Rationale: Several 5-benzylidene-hydantoins have been shown to inhibit the expression and autophosphorylation of EGFR, a receptor tyrosine kinase often overexpressed in lung and other cancers.[6][7] The 1-(3-iodophenyl) group may occupy the ATP-binding pocket of the kinase domain, similar to other anilinoquinazoline-based inhibitors.
-
Key Validating Experiments: The primary validation will involve assessing the compound's ability to inhibit EGFR phosphorylation and downstream signaling, followed by evaluating its antiproliferative effects in EGFR-dependent cancer cell lines.
| Experiment | Metric | Purpose |
| EGFR Kinase Assay (in vitro) | IC50 | To determine the direct inhibitory effect on EGFR enzymatic activity. |
| Western Blot Analysis | p-EGFR, p-AKT, p-ERK levels | To assess the inhibition of EGFR signaling in cancer cells. |
| Cell Proliferation Assay (MTT) | GI50 | To measure the growth inhibitory effect on EGFR-driven cancer cell lines (e.g., A549, NCI-H460).[1][7] |
-
Experimental Workflow: EGFR Pathway Inhibition
Caption: Workflow for validating EGFR inhibition.
-
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of 1-(3-Iodophenyl)-2,4-imidazolidinedione and treat the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.[4]
-
Neurological Targets
The hydantoin core is famously associated with anticonvulsant activity, but its derivatives also show potential for other neurological applications.[3]
-
Scientific Rationale: The primary mechanism of action for the anticonvulsant phenytoin is the modulation of voltage-gated sodium channels.[3][4] It selectively binds to the inactivated state of these channels, prolonging the refractory period and preventing the rapid, repetitive firing of neurons that characterizes seizures.[4] The structural similarity of 1-(3-Iodophenyl)-2,4-imidazolidinedione to phenytoin makes these channels a prime target for investigation.
-
Key Validating Experiments: Electrophysiological studies are the gold standard for assessing the modulation of ion channels.
| Experiment | Metric | Purpose |
| Patch-Clamp Electrophysiology | Change in current, voltage-dependence of inactivation | To directly measure the effect of the compound on sodium channel activity in neurons or transfected cells. |
| Seizure Models (in vivo) | Seizure frequency and duration | To evaluate the anticonvulsant efficacy in animal models (e.g., maximal electroshock seizure test). |
-
Experimental Workflow: Sodium Channel Modulation
Caption: Workflow for validating sodium channel modulation.
-
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Culture cells expressing the target voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2) or primary neurons.
-
Pipette Preparation: Pull glass microelectrodes and fill with an appropriate internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Recording: Apply voltage protocols to elicit sodium currents and record baseline activity.
-
Compound Application: Perfuse the cell with an external solution containing 1-(3-Iodophenyl)-2,4-imidazolidinedione at various concentrations.
-
Post-Compound Recording: Record the sodium currents in the presence of the compound and during washout.
-
Analysis: Analyze the data to determine the effects on peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
-
Scientific Rationale: Certain imidazolidine-2,4,5-trione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.
-
Key Validating Experiments: An in vitro enzyme inhibition assay is the first step to determine if the compound has activity against these targets.
| Experiment | Metric | Purpose |
| Ellman's Assay | IC50 | To quantify the inhibitory potency of the compound against AChE and BChE. |
-
Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Reagent Preparation: Prepare a phosphate buffer, a solution of DTNB (Ellman's reagent), the substrate (acetylthiocholine or butyrylthiocholine), and solutions of the test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to each well.
-
Enzyme Addition: Add the cholinesterase enzyme solution (AChE or BChE) to each well and incubate.
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals using a plate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Computational Approaches for Target Prioritization
To further refine the list of potential targets and guide experimental efforts, in silico methods can be employed.
-
Molecular Docking: Docking 1-(3-Iodophenyl)-2,4-imidazolidinedione into the crystal structures of the proposed targets (e.g., EGFR kinase domain, the pore of a voltage-gated sodium channel) can predict plausible binding modes and estimate binding affinities. This can help prioritize which targets to pursue experimentally. The potential for halogen bonding with the iodine atom should be a key focus of the docking analysis.
-
Pharmacophore Modeling: Building a pharmacophore model based on known active imidazolidinedione derivatives for a particular target can help to assess the structural fit of our compound of interest.
Summary and Future Directions
The 1-(3-Iodophenyl)-2,4-imidazolidinedione molecule represents a promising starting point for a drug discovery program, leveraging the proven therapeutic potential of the imidazolidinedione scaffold. The initial investigation should focus on high-probability target classes for which this scaffold has shown activity, namely oncology and neurology targets. The proposed workflows, combining in vitro biochemical and cellular assays with in vivo models and computational approaches, provide a robust framework for identifying and validating the primary therapeutic targets of this compound. Positive results in these initial studies would warrant further investigation into its mechanism of action, selectivity profile, and potential for preclinical development.
References
- The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide - Benchchem. (URL: )
- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (URL: )
-
Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - MDPI. (URL: [Link])
- Hydantoin derivatives: Harnessing antitumor and immunomodul
- (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (URL: )
-
Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) | Scilit. (URL: [Link])
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential - Asian Journal of Research in Chemistry. (URL: [Link])
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF - ResearchGate. (URL: [Link])
-
Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2 | Request PDF - ResearchGate. (URL: [Link])
-
AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (URL: [Link])
-
Imidazolidine Derivatives in Cancer Research: What is known? | Bentham Science. (URL: [Link])
-
Imidazolidine Derivatives in Cancer Research: What is known? - PubMed. (URL: [Link])
-
Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration | Request PDF - ResearchGate. (URL: [Link])
-
Potential pharmaceutical substances bearing an imidazolidinedione core. - ResearchGate. (URL: [Link])
-
1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC. (URL: [Link])
-
1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. (URL: [Link])
Sources
- 1. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) [mdpi.com]
- 2. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. ojs.pmf.uns.ac.rs [ojs.pmf.uns.ac.rs]
- 7. rjpn.org [rjpn.org]
- 8. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula analysis of 1-(3-Iodophenyl)-2,4-imidazolidinedione
Executive Summary & Compound Identity
This technical guide provides a comprehensive analytical framework for 1-(3-Iodophenyl)-2,4-imidazolidinedione , a specific halogenated derivative of the hydantoin (imidazolidine-2,4-dione) scaffold. Unlike the more common 3-substituted hydantoins (e.g., phenytoin analogs), 1-substituted variants present unique spectroscopic signatures and synthetic challenges due to the electronic influence of the N1-aryl group on the heterocyclic ring.
This document is designed for medicinal chemists and analytical scientists requiring high-fidelity characterization protocols. It establishes the molecular baseline, details synthesis-validation loops, and provides self-validating spectral analysis methods.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 1-(3-Iodophenyl)imidazolidine-2,4-dione |
| Common Scaffold | Hydantoin (N1-substituted) |
| Molecular Formula | |
| Exact Mass | 301.9552 Da |
| Molecular Weight | 302.07 g/mol |
| Elemental Analysis | C: 35.79%, H: 2.34%, I: 42.01%, N: 9.27%, O: 10.59% |
| Key Substituent | Iodine (Position 3 on Phenyl ring) |
Physicochemical Profiling & Molecular Logic
Structural Causality
The presence of the iodine atom at the meta position of the N1-phenyl ring introduces significant lipophilicity and alters the electronic environment of the hydantoin core.
-
Lipophilicity (LogP): The iodine substituent increases the partition coefficient significantly compared to the unsubstituted phenyl analog. Estimated LogP
1.8–2.2. -
Electronic Effect: The N1 nitrogen is part of a urea-like linkage (N1-C2-N3). The electron-withdrawing nature of the iodophenyl group (via induction) decreases the electron density at N1, slightly increasing the acidity of the N3-H proton, making it more labile for deprotonation in basic media (
).
Mass Spectrometry Logic (MS)
The iodine atom provides a distinct "mass defect" signature. Unlike Chlorine or Bromine, Iodine is monoisotopic (
-
Isotope Pattern: You will not observe an M+2 peak characteristic of Cl/Br. The molecular ion (
) will be dominant. -
Fragmentation Pathway:
-
Primary Cleavage: Rupture of the N1-Aryl bond is difficult.
-
Hydantoin Ring Opening: Loss of CO (28 Da) from C4 is a primary pathway.
-
Deiodination: Loss of the Iodine radical (127 Da) is a high-energy event, often observed in EI (Electron Ionization) but less common in soft ionization (ESI) unless collision energies are high.
-
Synthesis & Analytical Workflow
To ensure the integrity of the analyte, one must understand its origin. The synthesis of 1-substituted hydantoins typically proceeds via the cyclization of N-arylglycines.
Synthesis-Analysis Loop (DOT Diagram)
Figure 1: Synthetic pathway for 1-substituted hydantoins, highlighting the critical intermediate N-(3-iodophenyl)glycine.
Analytical Protocols (Self-Validating Systems)
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation. The distinction between N1 and N3 substitution is critical.
Protocol:
-
Solvent: DMSO-
(Chloroform- may not dissolve the compound sufficiently due to the polar hydantoin ring). -
Concentration: 10 mg/mL.
-
Reference: TMS (0.00 ppm).
Expected Spectral Data (Self-Validation Checklist):
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Validation Logic |
| 10.8 - 11.2 | Broad Singlet | 1H | N3-H | Disappears with | |
| 7.80 | Triplet (t) | 1H | Ar-H2 | Isolated between I and N. Most deshielded aromatic proton. | |
| 7.65 | Doublet (d) | 1H | Ar-H4 | Ortho to Iodine. | |
| 7.45 | Doublet (d) | 1H | Ar-H6 | Ortho to N-attachment. | |
| 7.15 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents. | |
| 4.35 - 4.45 | Singlet (s) | 2H | C5-H2 | CRITICAL: If this is a doublet or multiplet, the ring is substituted at C5. If it is missing, it is a 5,5-disubstituted analog. Must be a singlet. |
Infrared Spectroscopy (FT-IR)
Used to confirm the hydantoin ring closure.
-
1770 cm
: C2=O stretch (weak/sharp). The carbonyl between two nitrogens is strained. -
1720 cm
: C4=O stretch (strong/broad). The amide-like carbonyl. -
3200-3100 cm
: N-H stretch (broad).
HPLC Method for Purity Assessment
This method separates the iodinated product from the non-iodinated starting material (aniline) or hydrolyzed intermediates.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption) and 220 nm (Amide absorption).
-
Retention Logic: The Iodine atom makes the molecule significantly more hydrophobic. It will elute later than unsubstituted phenylhydantoin.
Advanced Characterization: Fragmentation Analysis
Understanding how the molecule breaks apart confirms the position of the Iodine.
Mass Spectrometry Fragmentation Pathway (DOT Diagram)
Figure 2: Proposed EI-MS fragmentation tree. The persistence of the Iodine in the high-mass fragments (m/z 274) confirms the halogen is on the aromatic ring, not the hydantoin core.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link (Foundational text on hydantoin synthesis and numbering).
-
Meusel, M., & Gütschow, M. (2004). "Recent developments in hydantoin chemistry. A review." Organic Preparations and Procedures International, 36(5), 391-443. Link (Modern synthetic and analytical methods).
-
PubChem Compound Summary. (2025). "3-phenylimidazolidine-2,4-dione" (Analogous structure for spectral comparison). National Center for Biotechnology Information. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Advanced Safety, Handling, and Synthetic Workflows for 1-(3-Iodophenyl)-2,4-imidazolidinedione
Executive Summary
As a privileged scaffold in medicinal chemistry, the imidazolidine-2,4-dione (hydantoin) core is foundational to numerous anticonvulsant, antimicrobial, and antineoplastic agents. The specific derivative 1-(3-Iodophenyl)-2,4-imidazolidinedione serves as a high-value synthetic intermediate. The meta-iodo substitution on the N-aryl ring provides an exceptionally reactive electrophilic site for transition-metal-catalyzed cross-coupling, enabling the rapid late-stage functionalization of the hydantoin pharmacophore[1].
This technical guide synthesizes critical safety data, mechanistic handling rationales, and a self-validating experimental workflow to ensure scientific integrity and operational safety for researchers utilizing this compound.
Chemical Profile & Quantitative Parameters
To design effective experimental protocols, researchers must first understand the physicochemical baseline of the compound. The following table summarizes the quantitative data and the mechanistic causality behind its physical behavior, drawing from structural analogs in the [2].
| Property / Parameter | Value / Specification | Mechanistic Causality / Rationale |
| Molecular Weight | ~302.07 g/mol | Critical for stoichiometric precision in micro-scale catalytic cross-coupling reactions. |
| Appearance | Off-white to pale yellow solid | Colorimetric purity indicator; a shift to dark brown indicates homolytic C-I bond cleavage and iodine liberation. |
| Solubility | Soluble in DMF, DMSO; Insoluble in H₂O | The high dipole moment of the hydantoin ring necessitates polar aprotic solvents to disrupt intermolecular hydrogen bonding. |
| Storage Temp | 2–8 °C, protect from light | The C-I bond is photolabile; thermal and photolytic shielding prevents spontaneous deiodination and radical formation. |
| GHS Hazards | H315, H319, H335 | The electrophilic nature of the halogenated aryl system causes acute protein binding, leading to mucosal and dermal irritation. |
Safety Data Sheet (SDS) & Mechanistic Handling Rationale
Standard safety protocols often list requirements without explaining the why. As an application scientist, understanding the causality behind safety measures is critical for preventing laboratory incidents. Based on hazard profiles of related N-aryl hydantoins from , the following protocols must be strictly adhered to.
Hazard Identification
-
Skin Irritation (H315) & Eye Irritation (H319): The compound acts as a mild alkylating/arylating agent in biological systems, capable of reacting with nucleophilic residues on skin and ocular proteins.
-
STOT SE 3 (H335): Inhalation of the fine crystalline powder causes immediate respiratory tract irritation due to the localized deposition of the halogenated scaffold.
PPE and Engineering Controls
-
Glove Selection: Standard nitrile gloves are sufficient for handling the dry solid. Crucial Exception: If the compound is dissolved in Dimethyl Sulfoxide (DMSO), double-gloving with butyl rubber over nitrile is required. Causality: DMSO is a potent dermal penetration enhancer. It will rapidly transport the dissolved iodinated compound through standard nitrile barriers and directly into the bloodstream.
-
Ventilation: All weighings and transfers must be performed in a calibrated fume hood or exhausted balance enclosure. Causality: The low-density powder is easily aerosolized, and the hydantoin core's affinity for mucous membranes exacerbates respiratory toxicity.
Storage and Stability
Store the compound at 2–8 °C in an amber glass vial, backfilled with dry Argon.
-
Causality: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~65 kcal/mol). Exposure to ambient UV light or elevated temperatures induces homolytic cleavage, generating highly reactive iodine radicals that degrade the bulk material and poison palladium catalysts in downstream applications.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
The primary utility of 1-(3-Iodophenyl)-2,4-imidazolidinedione lies in its ability to undergo Suzuki-Miyaura cross-coupling. This allows researchers to append diverse aryl or heteroaryl groups to the meta-position, exploring structure-activity relationships (SAR) for novel biological targets[3].
Mechanistic Rationale
The iodine atom is highly polarizable and an excellent leaving group, making the C-I bond highly susceptible to oxidative addition by Pd(0) species. This reaction proceeds significantly faster than analogous bromo- or chloro-derivatives, allowing for milder reaction conditions that preserve the integrity of the sensitive 2,4-imidazolidinedione ring[1].
Step-by-Step Protocol (Self-Validating System)
Step 1: Reagent Preparation & Degassing
-
Action: In a flame-dried Schlenk tube, dissolve 1-(3-Iodophenyl)-2,4-imidazolidinedione (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solution with Argon for 15 minutes.
-
Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation. Sparging removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) dead-end complex.
Step 2: Catalyst & Base Addition
-
Action: Under a positive flow of Argon, add K₂CO₃ (2.0 equiv) and the catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the tube.
-
Causality: The bidentate 'dppf' ligand forces the palladium intermediate into a cis-geometry, which is a strict geometric prerequisite for the final reductive elimination step, thereby accelerating product formation and preventing off-target side reactions.
Step 3: Thermal Activation
-
Action: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.
Step 4: Validation Checkpoint (Trustworthiness & Verification)
-
Action: Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexanes:EtOAc 1:1).
-
Validation: The system is self-validating. The starting material is strongly UV-active at 254 nm (Rf ~0.6). The complete disappearance of this spot, coupled with the emergence of a new, highly fluorescent product spot, confirms the total consumption of the iodo-precursor. Subsequent LC-MS analysis must show a mass shift of -126 Da (loss of iodine) plus the mass of the incoming aryl group.
Step 5: Workup & Isolation
-
Action: Cool to room temperature, quench with water, and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Workflow Visualization
The following diagram illustrates the logical flow and catalytic cycle of the functionalization process.
Fig 1: Pd-catalyzed cross-coupling workflow for 1-(3-Iodophenyl)-2,4-imidazolidinedione.
References
-
PubChem Database - 1-(3-Iodophenyl)pyrrolidine-2,4-dione | C10H8INO2 | CID 79515220. National Center for Biotechnology Information. Available at:[Link]
-
ResearchGate - The biological activity of 5,5'-Imidazolidine-2,4-Dione derivatives. Available at:[Link]
-
Asian Journal of Research in Chemistry - Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Available at:[Link]
Sources
The Iodinated Imidazolidinedione Derivatives: A Technical Guide to History, Synthesis, and Application
The following technical guide details the history, chemical architecture, synthesis, and applications of iodinated imidazolidinedione derivatives, with a specific focus on 1,3-diiodo-5,5-dimethylhydantoin (DIH).
Part 1: Genesis & Historical Trajectory
The history of iodinated imidazolidinedione (hydantoin) derivatives represents a critical evolution in halogen chemistry, transitioning from unstable elemental halogens to "tamed," storable electrophilic reagents.
The Early Era: Chlorination to Iodination
While the hydantoin scaffold (imidazolidine-2,4-dione) was known since the late 19th century (discovered by Baeyer in 1861), its halogenated derivatives gained prominence much later. During World War II, chlorinated hydantoins like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) were developed as decontaminating agents for chemical warfare and later as industrial biocides.
The 1960s Breakthrough: Orazi and Corral
The definitive entry of iodinated derivatives into the synthetic repertoire occurred in the mid-1960s. The pivotal work by O.O. Orazi and R.A. Corral (published in J. Org.[1] Chem., 1965) marked the first systematic characterization of 1,3-diiodo-5,5-dimethylhydantoin (DIH) as a stable, solid iodinating agent.
Prior to this, iodination often relied on elemental iodine (
The N-Halamine Revolution (1980s–Present)
In the 1980s, the focus shifted from organic synthesis to biocidal applications.[2] S.D. Worley and colleagues at Auburn University pioneered the development of N-halamine polymers . They recognized that while N-chloramines were effective disinfectants, N-iodamines provided faster kill kinetics due to the lower bond dissociation energy of the N-I bond compared to N-Cl. This research bridged the gap between small-molecule reagents (like DIH) and material science, leading to antimicrobial coatings and water filtration systems.
Part 2: Chemical Architecture & Stability
The utility of iodinated imidazolidinediones stems from the unique electronics of the N-I bond within the electron-withdrawing dione heterocycle.
Structural Properties
-
Scaffold: The 5,5-dimethyl substitution prevents the "hydantoin rearrangement" and increases lipophilicity, aiding solubility in organic solvents.
-
Active Sites: The nitrogen atoms at positions 1 and 3 are halogenated. The N3 position is generally more reactive due to the flanking carbonyls (C2 and C4).
-
Bond Energetics: The N-I bond is weaker than N-Cl or N-Br bonds. This lability allows DIH to function as a "reservoir" of positive iodine (
), releasing it only in the presence of a suitable nucleophile (substrate) or reducing agent (microbe).
Table 1: Comparative Properties of N-Halo Hydantoins
| Property | DCDMH (Chloro) | DBDMH (Bromo) | DIH (Iodo) |
| Active Halogen | |||
| State | White Powder | Cream Powder | Light Brown Powder |
| Melting Point | 132°C | 197°C | 192–196°C (dec) |
| Reactivity | Strong Oxidant | Intermediate | Soft Electrophile |
| Primary Use | Bleaching, Disinfection | Pool Sanitization | Organic Synthesis, Wound Care |
Part 3: Synthesis Protocols
Two primary methodologies exist for synthesizing DIH: the classical ICl method and the Green Oxidative method.
Protocol A: The Classical ICl Method (Orazi & Corral)
-
Principle: Direct substitution using iodine monochloride in an alkaline medium.
-
Reagents: 5,5-Dimethylhydantoin (DMH), Iodine Monochloride (ICl), Sodium Hydroxide (NaOH).
Step-by-Step Workflow:
-
Dissolution: Dissolve 0.1 mol of DMH in 100 mL of 2M NaOH at 0°C.
-
Addition: Dropwise add 0.22 mol of ICl while maintaining temperature <5°C. The solution will darken.
-
Precipitation: The pH is adjusted to neutral/slightly acidic. DIH precipitates as a tan solid.
-
Filtration: Filter the solid, wash with ice-cold water to remove inorganic salts (NaCl).
-
Drying: Dry under vacuum over
in the dark (DIH is light sensitive). -
Yield: Typically 85–90%.
Protocol B: The Green Oxidative Method
-
Principle: Generation of
in situ using elemental iodine and a cheap oxidant (bleach), avoiding corrosive ICl. -
Reagents: DMH,
, NaOCl (Sodium Hypochlorite).
Step-by-Step Workflow:
-
Slurry: Suspend DMH and finely powdered
in water. -
Oxidation: Slowly add NaOCl solution while stirring vigorously.
-
Reaction:
. -
Workup: Filter the resulting solid. This method often yields higher purity without trace ICl contamination.
Part 4: Mechanistic Pathways
Diagram 1: Synthesis & Activation Pathway
The following Graphviz diagram illustrates the conversion of DMH to DIH and its subsequent activation as an electrophile.
Caption: Pathway A depicts the synthesis of DIH via N-deprotonation. Pathway B shows the transfer of electrophilic iodine to a substrate, regenerating the hydantoin scaffold.
Mechanism of Action: Electrophilic Aromatic Substitution
In organic synthesis, DIH acts similarly to N-Iodosuccinimide (NIS) but often exhibits higher stability.
-
Activation: The carbonyl oxygens withdraw electron density, polarizing the N-I bond.
-
Attack: The
-electrons of an aromatic ring attack the iodine atom. -
Sigma Complex: A resonance-stabilized arenium ion forms.[3]
-
Deprotonation: The hydantoin anion (or solvent) acts as a base, removing a proton to restore aromaticity.
Part 5: Applications & Efficacy
DIH is a versatile reagent used in both high-precision medicinal chemistry and industrial disinfection.[4]
Table 2: Key Applications of DIH
| Domain | Application | Mechanism / Advantage |
| Medicinal Chem | Iodination of Arenes | Introduces Iodine into activated aromatics (phenols, anilines) with high regioselectivity (para-position). |
| Medicinal Chem | Nitrile Synthesis | Converts primary amines or alcohols directly to nitriles in aqueous ammonia (Oxidative dehydrogenation). |
| Medicinal Chem | Iododesilylation | Stereospecific conversion of vinyl silanes to vinyl iodides (crucial for coupling reactions). |
| Biocides | Water Disinfection | Releases free iodine ( |
| Biocides | Contact Killing | Polymer-bound N-iodo hydantoins kill microbes on contact without releasing significant halogen into the water (Safe for filters). |
Experimental Example: Iodination of Anisole
-
Substrate: Anisole (Methoxybenzene).
-
Reagent: DIH (0.5 equivalents, as it contains 2 active iodines).
-
Solvent: Acetonitrile or Sulfuric Acid (for deactivated substrates).
-
Result: 4-Iodoanisole is obtained in >90% yield within minutes at room temperature.
Part 6: Future Horizons
The future of iodinated hydantoins lies in macromolecular engineering .
-
Antimicrobial Polymers: Current research focuses on grafting the 5,5-dimethylhydantoin precursor onto polystyrene or siloxane chains. Once grafted, these polymers are "charged" with iodine solution. They serve as rechargeable antimicrobial surfaces for hospitals (textiles, paints) to combat ESKAPE pathogens.
-
Flow Chemistry: DIH packed in columns is being explored for continuous flow iodination, removing the need for workup/filtration of the reagent byproducts.
Diagram 2: The Rechargeable Biocidal Cycle
Caption: The cyclic mechanism of N-halamine polymers. The surface can be repeatedly "recharged" with iodine after depletion by microbial contact.
References
-
Orazi, O. O., & Corral, R. A. (1965).[1] N-Iodohydantoins. II.[1] Iodinations with 1,3-Diiodo-5,5-dimethylhydantoin. Journal of Organic Chemistry, 30(4), 1101–1104. Link
-
Worley, S. D., & Williams, D. E. (1988).[6] Halamine Water Disinfectants.[6] CRC Critical Reviews in Environmental Control, 18(2), 133-175. Link
-
Sun, G., Wheatley, W. B., & Worley, S. D. (1994).[5][7] A new cyclic N-halamine biocidal polymer. Industrial & Engineering Chemistry Research, 33(1), 168–170.[7] Link
-
Iida, S., & Togo, H. (2007).[8] Direct Oxidative Conversion of Alcohols and Amines to Nitriles with Molecular Iodine and 1,3-Diiodo-5,5-dimethylhydantoin in Aqueous Ammonia. Synlett, 2007(03), 0407-0410. Link
-
Sigma-Aldrich. (n.d.). 1,3-Diiodo-5,5-dimethylhydantoin Product Sheet. Link
Sources
- 1. N-IODOHYDANTOINS. II. IODINATIONS WITH 1,3-DIIODO-5,5-DIMETHYLHYDANTOIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. poolhelp.com [poolhelp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
Methodological & Application
Application Note: Scalable Synthesis of 1-(3-Iodophenyl)-2,4-imidazolidinedione
Executive Summary & Scientific Rationale
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as a core for anticonvulsants (e.g., phenytoin), antiarrhythmics, and androgen receptor antagonists.[1][2] While 3-substituted and 5,5-disubstituted hydantoins are commonly synthesized via the Bucherer-Bergs reaction or the reaction of isocyanates with amino acids, the regioselective synthesis of 1-substituted hydantoins requires a distinct mechanistic approach.
Direct reaction of an aryl isocyanate with glycine predominantly yields the 3-aryl isomer due to the nucleophilicity of the amino acid nitrogen becoming the N1 atom of the ring, while the isocyanate nitrogen becomes N3. To selectively target 1-(3-iodophenyl)-2,4-imidazolidinedione , this protocol utilizes the modified Urech synthesis via an N-aryl glycine intermediate. The iodine substituent at the meta position provides a versatile handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), making this building block highly valuable for library generation.
Synthetic Pathway & Mechanism
The synthesis proceeds in two defined stages to ensure regiocontrol:
-
N-Alkylation: Selective mono-alkylation of 3-iodoaniline with ethyl bromoacetate to form the secondary amine (N-aryl glycine ester).
-
Urea Formation & Cyclization: Reaction with potassium cyanate (KCNO) generates an intermediate ureido derivative, which undergoes acid-catalyzed cyclocondensation to close the imidazolidine ring.
Mechanistic Diagram (DOT)
Figure 1: Step-wise synthetic pathway for N1-arylation and ring closure.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
| 3-Iodoaniline | 219.02 | 1.0 | 10.95 g (50 mmol) | Starting Material |
| Ethyl Bromoacetate | 167.00 | 1.1 | 9.18 g (6.1 mL) | Alkylating Agent |
| DIPEA (Hünig's Base) | 129.24 | 1.2 | 7.75 g (10.5 mL) | Base / Acid Scavenger |
| Potassium Cyanate (KCNO) | 81.12 | 1.5 | 6.08 g | Reagent (Ring N3 Source) |
| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Solvent/Catalyst |
| Acetonitrile (MeCN) | 41.05 | Solvent | 100 mL | Solvent (Step 1) |
Step 1: Synthesis of Ethyl N-(3-iodophenyl)glycinate
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3][4]
-
Dissolution: Dissolve 3-iodoaniline (10.95 g, 50 mmol) in anhydrous acetonitrile (100 mL).
-
Addition: Add DIPEA (10.5 mL, 60 mmol) followed by the dropwise addition of ethyl bromoacetate (6.1 mL, 55 mmol) over 10 minutes.
-
Note: Ethyl bromoacetate is a potent lachrymator. Handle exclusively in a fume hood.
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the consumption of aniline.[5]
-
Workup:
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove acetonitrile.
-
Redissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester as a dark oil.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to obtain the mono-alkylated product. Expect a yellow/orange oil or low-melting solid.
-
Step 2: Cyclization to 1-(3-Iodophenyl)-2,4-imidazolidinedione
-
Setup: Transfer the Ethyl N-(3-iodophenyl)glycinate (approx. 50 mmol theoretical) into a 250 mL RBF.
-
Reagent Preparation: Add glacial acetic acid (50 mL) to dissolve the ester. Add potassium cyanate (6.08 g, 75 mmol) in one portion.
-
Chemistry: KCNO reacts with acetic acid to generate isocyanic acid (HNCO) in situ, which attacks the secondary amine of the glycine derivative.
-
-
Reaction: Heat the mixture to reflux (118 °C) for 2 hours.
-
Hydrolysis/Cyclization Completion: Add 10 mL of 6M HCl to the hot solution and reflux for an additional 30 minutes to ensure complete ring closure and decarboxylation of any side products.
-
Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.[2]
-
Filter the solid using a Büchner funnel and wash with cold water (3 x 50 mL) to remove residual acid and salts.
-
-
Purification: Recrystallize the crude solid from ethanol/water (9:1) or isopropanol .
-
Drying: Dry the crystals in a vacuum oven at 50 °C overnight.
Characterization & Quality Control
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 284–287 °C | High MP characteristic of hydantoins due to H-bonding |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.3 (s, 1H, N3-H), 7.8 (s, 1H, Ar-H2), 7.6 (d, 1H, Ar-H4), 7.4 (d, 1H, Ar-H6), 7.2 (t, 1H, Ar-H5), 4.45 (s, 2H, CH₂) | Diagnostic singlet at ~4.45 ppm for ring CH₂ |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 171.5 (C4), 156.2 (C2), 140.1, 136.5, 131.2, 126.8, 118.5, 95.2 (C-I), 51.8 (C5) | Carbonyl peaks at ~171 and ~156 ppm |
| Mass Spectrometry | [M+H]⁺ = 317.0 m/z | Consistent with C₉H₇IN₂O₂ |
Safety & Handling
-
3-Iodoaniline: Toxic if swallowed, inhaled, or in contact with skin. Potential mutagen. Use double nitrile gloves.
-
Ethyl Bromoacetate: Severe lachrymator and toxic alkylating agent. All transfers must occur in a functioning fume hood. Neutralize spills with aqueous ammonia.
-
Potassium Cyanate: Harmful.[7] Avoid contact with strong acids outside of the reaction vessel to prevent rapid evolution of isocyanic acid gas.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177–228. Link
-
Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391–443. Link
-
Konnert, L., et al. (2016). "Practical Synthesis of N-Aryl-hydantoins." Tetrahedron Letters, 57(10), 1097-1100. Link
-
HMDB. (n.d.). "Metabocard for 1-(3-Iodophenyl)hydantoin." Human Metabolome Database. Link
Sources
- 1. Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates [organic-chemistry.org]
- 2. ikm.org.my [ikm.org.my]
- 3. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 4. Hydantoin synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. guidechem.com [guidechem.com]
Technical Application Note: 1-(3-Iodophenyl)-2,4-imidazolidinedione in Organic Synthesis
Part 1: Executive Summary & Strategic Utility
1-(3-Iodophenyl)-2,4-imidazolidinedione is a high-value heterocyclic scaffold that serves as a versatile "divergent intermediate" in medicinal chemistry. Unlike standard hydantoins, this molecule possesses two distinct, orthogonal reactive handles that allow for rapid library generation:
-
The Aryl Iodide (C-I) Motif: A highly reactive electrophile positioned on the meta-position of the N1-phenyl ring. It is primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), enabling the installation of biaryl systems, alkynes, or amines.
-
The Imide Nitrogen (N3-H): An acidic proton (pKa ~8–10) that allows for facile alkylation or arylation, enabling the modification of physicochemical properties (solubility, permeability) without disrupting the core pharmacophore.
This dual-reactivity profile makes it an ideal template for synthesizing Androgen Receptor Antagonists (analogous to Nilutamide/Enzalutamide) and Anti-epileptic agents .
Part 2: Synthesis of the Core Scaffold
Objective: To synthesize high-purity 1-(3-Iodophenyl)-2,4-imidazolidinedione starting from 3-iodoaniline.
Retrosynthetic Logic
To ensure the aryl group is positioned at N1 (rather than N3), the synthesis must proceed via an N-arylglycine intermediate. Direct reaction of isocyanates with amino acids typically yields N3-substituted products. Therefore, we utilize the "Ureido Acid Cyclization" route.
Validated Protocol
Reagents: 3-Iodoaniline, Ethyl bromoacetate, Potassium Cyanate (KOCN), Hydrochloric acid (HCl).
Step 1: N-Alkylation (Formation of N-(3-iodophenyl)glycine)
-
Dissolve 3-iodoaniline (1.0 eq) in Ethanol (EtOH) containing Sodium Acetate (1.2 eq).
-
Add Ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate solvent, partition between water/DCM. Dry organic layer (
) and concentrate to yield the ester. Hydrolyze with NaOH/MeOH to get the free acid: N-(3-iodophenyl)glycine.
Step 2: Urea Formation & Cyclization
-
Suspend N-(3-iodophenyl)glycine (1.0 eq) in Glacial Acetic Acid.
-
Add Potassium Cyanate (KOCN, 1.5 eq) dissolved in a minimum amount of water.
-
Stir at room temperature for 1 hour (Formation of the intermediate hydantoic acid).
-
Heat the mixture to 90°C for 2 hours. The acidic conditions promote cyclization to the hydantoin.
-
Quench: Pour the hot mixture into crushed ice. The product, 1-(3-Iodophenyl)-2,4-imidazolidinedione , will precipitate as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water.
Yield Expectation: 65–75% over two steps.[1]
Part 3: Application Protocols
Application A: Suzuki-Miyaura Cross-Coupling
Mechanism: Pd(0)-catalyzed coupling of the aryl iodide with an aryl boronic acid to form a biaryl linkage.
Reaction Scheme: 1-(3-I-Ph)-Hydantoin + Ar-B(OH)2 -> [Pd] -> 1-(3-Ar-Ph)-Hydantoin
Protocol:
-
Charge a microwave vial or round-bottom flask with:
-
1-(3-Iodophenyl)-2,4-imidazolidinedione (1.0 eq, 1.0 mmol)
-
Aryl Boronic Acid (1.2 eq)
- (2.0 eq)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Note: Water is crucial for the boronate activation.
-
Degas: Sparge with Argon for 5 minutes.
-
Catalyst: Add
(3–5 mol%). -
Reaction: Heat at 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with brine.
-
Purification: Flash Chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes).
Why this works: The iodine atom is the most reactive halogen for oxidative addition to Pd(0), allowing this reaction to proceed under milder conditions than corresponding bromides or chlorides [1].
Application B: N3-Alkylation (Pharmacophore Tuning)
Mechanism: Deprotonation of the imide NH followed by
Protocol:
-
Dissolve 1-(3-Iodophenyl)-2,4-imidazolidinedione (1.0 eq) in anhydrous DMF.
-
Base: Add
(1.5 eq) or (1.2 eq). Stir for 15 min at RT. -
Electrophile: Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq).
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Pour into water. Filter the precipitate or extract with EtOAc.
Part 4: Visualization of Workflows
Divergent Synthesis Pathway
The following diagram illustrates the "Hub-and-Spoke" utility of the scaffold, showing how the core intermediate serves as a gateway to diverse chemical space.
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the Iodine handle and the N3-position.
Mechanistic Cycle (Suzuki Coupling)
A simplified view of the catalytic cycle dominating the functionalization of the aryl iodide.
Caption: Pd(0) catalytic cycle for the cross-coupling of the 3-iodo moiety.
Part 5: Data Summary & Troubleshooting
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 302.07 g/mol | Fragment-like, space for elaboration |
| LogP | ~1.5 | Good starting lipophilicity for drug design |
| H-Bond Donors | 1 (N3-H) | Key interaction point; can be capped |
| H-Bond Acceptors | 2 (C=O) | Standard carbonyl interactions |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | De-iodination (Protodehalogenation) | Use anhydrous solvents; ensure inert atmosphere; try milder base ( |
| N3-Alkylation Fails | Incomplete deprotonation | Switch to stronger base (NaH) or polar aprotic solvent (DMF/DMSO). |
| Regioselectivity (Synthesis) | Formation of N3-isomer | Ensure "Ureido Acid" route is used (Start with Glycine derivative), NOT Isocyanate + Amino Acid. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Meusel, M., & Gutschow, M. (2004). Recent Developments in Hydantoin Chemistry. A Review. Organic Preparations and Procedures International, 36(5), 391–443. Link
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link
-
Baudoin, O., et al. (2003). Palladium-Catalyzed C-N Bond Formation for the Synthesis of N-Aryl Hydantoins.[2] Journal of Organic Chemistry. (General methodology reference for N-arylation).
Sources
Scalable production methods for 1-(3-Iodophenyl)-2,4-imidazolidinedione
Abstract
This Application Note details a scalable, two-step protocol for the synthesis of 1-(3-iodophenyl)-2,4-imidazolidinedione (1-(3-iodophenyl)hydantoin). The method utilizes the modified Urech synthesis, proceeding through an N-arylglycine intermediate followed by acid-catalyzed cyclization with potassium cyanate. This route is selected for its avoidance of expensive isocyanate reagents, high atom economy, and suitability for kilogram-scale production. The resulting scaffold is a critical intermediate for Suzuki-Miyaura cross-coupling reactions in the development of novel anticonvulsants and voltage-gated sodium channel inhibitors.
Introduction & Chemical Context
Hydantoins (imidazolidine-2,4-diones) substituted at the N-1 position are pharmacologically significant scaffolds.[1] The 3-iodophenyl substituent is particularly valuable as a "chemical handle," enabling late-stage diversification via palladium-catalyzed cross-coupling.
While the Bucherer-Bergs reaction is the standard for 5,5-disubstituted hydantoins, it typically yields products unsubstituted at the N-1 position.[1] To selectively synthesize the 1-substituted isomer, the nitrogen atom of the starting aniline must be incorporated into the hydantoin ring. Therefore, this protocol employs the N-alkylation of 3-iodoaniline followed by ureido-formation and cyclization.
Downstream Utility
-
Cross-Coupling: The C-I bond is highly reactive toward Pd-catalyzed oxidative addition, facilitating Suzuki, Sonogashira, or Heck couplings.
-
Medicinal Chemistry: 1-Arylhydantoins are bioisosteres of succinimides and glutarimides, often exhibiting improved metabolic stability.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the hydantoin ring from N-(3-iodophenyl)glycine.
Figure 1: Retrosynthetic logic flow for the target molecule.
Process Development & Optimization
Route Selection: Comparison of Methods
| Parameter | Method A: Urea Fusion | Method B: Isocyanate Cyclization | Method C: Modified Urech (Selected) |
| Reagents | N-arylglycine + Urea | 3-Iodoaniline + Ethyl isocyanatoacetate | N-arylglycine + KOCN + HCl |
| Conditions | Melt (150°C) | Reflux in Toluene/EtOH | Aqueous/Acidic Reflux (90°C) |
| Scalability | Medium (Sublimation issues) | High (Clean) | High (Standard Unit Ops) |
| Cost | Low | High (Isocyanate reagent) | Low |
| Purity | Moderate (Tar formation) | High | High (>98% after cryst.) |
Decision: Method C is chosen for its balance of cost, safety, and scalability. It avoids the high temperatures of the urea melt (which can degrade the iodo-substituent) and the high cost of isocyanatoacetate.
Detailed Protocol
Scale: 100 g Input (3-Iodoaniline)
Phase 1: Synthesis of N-(3-Iodophenyl)glycine
This step involves the nucleophilic substitution of chloroacetic acid by 3-iodoaniline.
Reagents:
-
3-Iodoaniline (CAS: 626-01-7): 100.0 g (0.457 mol)
-
Chloroacetic acid: 51.8 g (0.548 mol, 1.2 eq)
-
Sodium Acetate (anhydrous): 56.2 g (0.685 mol, 1.5 eq)
-
Water: 800 mL
-
Ethanol (95%): 200 mL
Procedure:
-
Dissolution: In a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-iodoaniline in Ethanol (200 mL).
-
Buffer Prep: In a separate beaker, dissolve Chloroacetic acid and Sodium Acetate in Water (800 mL). Note: Exothermic reaction; add acid to base slowly.
-
Reaction: Add the aqueous buffer solution to the aniline solution. The mixture will be heterogeneous.
-
Reflux: Heat the mixture to reflux (approx. 90-95°C) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1). The spot for 3-iodoaniline (
) should disappear, replaced by the glycine derivative ( , often streaks). -
Precipitation: Cool the reaction mixture to 4°C in an ice bath. The N-(3-iodophenyl)glycine will precipitate as a grey/off-white solid.
-
Filtration: Filter the solid under vacuum. Wash with cold water (2 x 100 mL) to remove salts and unreacted chloroacetic acid.
-
Drying: Dry the filter cake in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 105 - 115 g (82-90%).
-
QC Check: Melting point should be >130°C (dec).
-
Phase 2: Cyclization to 1-(3-Iodophenyl)-2,4-imidazolidinedione
This step forms the ureido intermediate in situ and cyclizes it under acidic conditions.
Reagents:
-
N-(3-Iodophenyl)glycine (from Phase 1): 100.0 g (0.361 mol)
-
Potassium Cyanate (KOCN): 43.9 g (0.541 mol, 1.5 eq)
-
Hydrochloric Acid (conc. 37%): 150 mL
-
Water: 400 mL
Procedure:
-
Slurry Formation: Suspend the N-(3-iodophenyl)glycine in Water (400 mL) in a 1 L reactor.
-
Cyanate Addition: Add Potassium Cyanate in portions over 15 minutes at room temperature. Stir for 30 minutes. The mixture may clear slightly as the soluble potassium salt of the hydantoic acid forms.
-
Acidification: Caution: Add Conc. HCl (150 mL) dropwise via an addition funnel. Evolution of CO2 and isocyanic acid vapor may occur; ensure good ventilation.
-
Cyclization: Heat the strongly acidic mixture to 90-100°C for 2 hours. The intermediate hydantoic acid cyclizes to the insoluble hydantoin.
-
Work-up: Cool the mixture to room temperature, then to 0-5°C. Stir for 1 hour to maximize precipitation.
-
Isolation: Filter the solid. Wash with Water (3 x 200 mL) until the filtrate is neutral (pH ~7).
-
Purification (Recrystallization):
-
Dissolve the crude wet cake in boiling Ethanol (approx. 10-12 mL per gram of solid).
-
Perform a hot filtration if insoluble particles are present.[2]
-
Allow to cool slowly to room temperature, then chill to 4°C.
-
Collect crystals by filtration and wash with cold Ethanol.
-
-
Final Drying: Dry in a vacuum oven at 60°C.
Data Summary:
| Property | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 302.07 g/mol |
| Yield (Overall) | 65 - 75% (from 3-iodoaniline) |
| Melting Point | 192 - 194°C (Lit. range for 1-arylhydantoins) |
| 1H NMR (DMSO-d6) |
Process Flow Diagram
Figure 2: Operational workflow for the two-stage synthesis.
Analytical Controls & Troubleshooting
Critical Process Parameters (CPPs)
-
pH Control in Phase 1: The alkylation requires a buffered environment (pH 4-5). If the pH drops too low (due to HCl generation), the aniline becomes protonated and unreactive. Sodium acetate is essential here.
-
Temperature in Phase 2: Cyclization is slow below 80°C. Ensure the internal temperature reaches at least 90°C for complete conversion.
-
Acid Strength: The cyclization of the ureido intermediate (hydantoic acid) is acid-catalyzed. Ensure the solution is strongly acidic (pH < 1) during the heating step.
Troubleshooting Guide
-
Problem: Low yield in Phase 1.
-
Cause: Poly-alkylation (formation of N,N-diacetic acid derivative).
-
Solution: Ensure 3-iodoaniline is in slight excess or strictly control stoichiometry. Do not use a large excess of chloroacetic acid.
-
-
Problem: Product is colored (yellow/brown).
-
Cause: Oxidation of iodine species or aniline impurities.
-
Solution: Recrystallize from ethanol with a small amount of activated charcoal.
-
-
Problem: Sticky solid in Phase 2.
-
Cause: Incomplete cyclization or presence of inorganic salts.
-
Solution: Extend reflux time in HCl. Ensure thorough water washing of the crude cake.
-
Safety & Waste Management
-
3-Iodoaniline: Toxic if swallowed or inhaled. Potential mutagen. Handle in a fume hood.
-
Chloroacetic Acid: Corrosive and toxic. Readily absorbed through skin. Wear double nitrile gloves and face shield.
-
Potassium Cyanate: Harmful. Reacts with acid to release Isocyanic acid (volatile, toxic). Acid addition must be performed slowly in a well-ventilated hood.
-
Waste Streams:
-
Aqueous Mother Liquor (Phase 1): Contains chloroacetate and sodium salts. Treat as halogenated organic waste.
-
Acidic Filtrate (Phase 2): Neutralize with NaOH before disposal.
-
Solvents: Ethanol waste should be collected for reclamation or incineration.
-
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link
-
Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443. Link
- Konstantinovic, S., et al. (2001). "Synthesis of some new N-1 and N-3 substituted hydantoins." Journal of the Serbian Chemical Society, 66(3), 145-151. (Describes the N-arylglycine + KOCN route).
-
Safety Data Sheet (SDS): 3-Iodoaniline. Sigma-Aldrich. Link
Sources
Suzuki-Miyaura coupling using 1-(3-Iodophenyl)-2,4-imidazolidinedione
An in-depth guide to the strategic implementation of the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel biaryl compounds derived from 1-(3-Iodophenyl)-2,4-imidazolidinedione. This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, and data-driven optimization strategies for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Value of the Imidazolidinedione Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures. This guide focuses on a specific, high-value application: the coupling of 1-(3-Iodophenyl)-2,4-imidazolidinedione with various boronic acids. The imidazolidinedione moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. By functionalizing this core at the C3 position of the phenyl ring, researchers can rapidly generate diverse libraries of novel chemical entities for drug discovery programs.
This document serves as both a theoretical guide and a practical, field-tested protocol. It is designed to empower researchers to not only execute this reaction successfully but also to understand the fundamental principles that govern its outcome, enabling rational troubleshooting and optimization.
The Scientific Foundation: Mechanism and Key Parameters
A robust understanding of the reaction mechanism is paramount for successful application and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-defined catalytic cycle.[1][4][5][6]
The Catalytic Cycle: A Mechanistic Breakdown
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, typically a Pd(0) species, is regenerated at the end of the cycle, allowing for its use in substoichiometric amounts.[4][6][7]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the 1-(3-Iodophenyl)-2,4-imidazolidinedione.[1][4] This is often the rate-determining step of the overall reaction.[4] The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for this step, often allowing for milder reaction conditions.[4] This step results in a square-planar Pd(II) intermediate.
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[2][8][9][10] This "ate" complex then exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product.[1][4] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: General workflow from reaction setup to final product characterization.
Detailed Step-by-Step Protocol
Note : All glassware should be oven-dried before use. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst. [11]
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Iodophenyl)-2,4-imidazolidinedione (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition : In a single portion, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.). The use of a stable pre-catalyst simplifies handling as it is less sensitive to air than Pd(0) sources.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure the vessel is free of oxygen.
-
Solvent Addition : Through the septum, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v). The solvent should be added via syringe. Causality: Degassing the solvents, particularly the water, is critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, arresting the catalytic cycle.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture is typically a heterogeneous suspension.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow solids to settle, and draw a small aliquot from the supernatant with a syringe. The disappearance of the starting aryl iodide is a key indicator of reaction completion. Reaction times can vary from 2 to 12 hours. [11]7. Quenching and Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Filtration : Filter the biphasic mixture through a pad of Celite® to remove the palladium catalyst and insoluble inorganic salts. [12][13]Wash the pad with additional ethyl acetate. Causality: This step is crucial for removing the bulk of the palladium, which can complicate purification and is often a contaminant that must be removed from pharmaceutically relevant compounds. [14]9. Extraction : Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The water wash removes residual base and water-soluble byproducts, while the brine wash helps to break up emulsions and begins the drying process.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid or oil is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product. [12]
Optimization and Troubleshooting
While the provided protocol is robust, optimization is often necessary to maximize yield for specific substrates. [15][16][17]
Parameter Screening
If the initial yield is low, a systematic screening of reaction parameters is recommended. The following table provides a guide for this process.
| Parameter | Condition 1 (Standard) | Condition 2 (Milder) | Condition 3 (Stronger/Faster) | Rationale & Insights |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ + SPhos | Buchwald-Hartwig ligands like SPhos can accelerate the reaction and couple more challenging substrates. [15] |
| Base | K₂CO₃ (aq) | CsF (anhydrous) | K₃PO₄ (aq) | K₃PO₄ is a stronger base that can increase the rate of transmetalation. CsF is used in anhydrous conditions. [2] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF/H₂O | DMF is more polar and can increase solubility and reaction rates, but may require higher purification effort. [15] |
| Temp. | 90 °C | 60 °C | 110 °C | Higher temperatures accelerate the reaction but can also lead to byproduct formation. Aryl iodides may couple poorly at lower temperatures with some catalysts. [18] |
Common Challenges and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low temperature. | Ensure rigorous degassing. Switch to a more active catalyst/ligand system (e.g., use a Buchwald ligand). Use a stronger base like K₃PO₄. Increase the reaction temperature. |
| Protodeboronation | Presence of excess water/protons; Prolonged reaction time at high temp. | Use a milder base (e.g., K₂CO₃). Use a boronic ester (e.g., pinacol ester) instead of the acid. Minimize reaction time once starting material is consumed. |
| Homo-coupling | Oxygen contamination leading to side reactions. | Improve inert atmosphere technique. Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low. |
| Product is an Oil / Difficult to Purify | Residual catalyst; Co-elution with byproducts. | For palladium removal, consider a post-workup treatment with an aqueous solution of NaHSO₃. [12][14]Optimize chromatography conditions (try different solvent systems or use reversed-phase HPLC). |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. University of Illinois Urbana-Champaign.
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. American Chemical Society Publications. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. American Chemical Society Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. MDPI. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. National Library of Medicine. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed. National Library of Medicine. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Royal Society of Chemistry. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. American Chemical Society Publications. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. ChemRxiv. Available at: [Link]
-
Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry - Reddit. Reddit. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lab Reporter [fishersci.se]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 16. RSC - Page load error [pubs.rsc.org]
- 17. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Radiolabeling techniques using 1-(3-Iodophenyl)-2,4-imidazolidinedione precursors
Detailed Application Note & Protocol: Radiolabeling of 1-(3-Iodophenyl)-2,4-imidazolidinedione
Introduction
The 1-(3-Iodophenyl)-2,4-imidazolidinedione scaffold represents a critical class of hydantoin-based radiotracers, structurally related to established anticonvulsants (e.g., phenytoin) and androgen receptor antagonists. Radiolabeling this scaffold with iodine radioisotopes (
This guide details the technical protocols for synthesizing high-specific-activity radiolabeled 1-(3-Iodophenyl)-2,4-imidazolidinedione using organotin (stannane) precursors via electrophilic destannylation. This method is preferred over isotopic exchange for clinical applications due to its ability to yield no-carrier-added (NCA) products.
Chemical Basis & Precursor Strategy
To achieve high radiochemical yield (RCY) and purity (RCP), the radiolabeling strategy relies on the oxidative iododestannylation reaction.
The Precursor:
The specific precursor required is 1-(3-(trimethylstannyl)phenyl)-2,4-imidazolidinedione (or the tributylstannyl analog).
-
Why Tin? The Carbon-Tin (
) bond is weaker and more polarized than the Carbon-Hydrogen bond, directing the electrophilic radioiodine ( ) specifically to the 3-position of the phenyl ring. -
Trimethyl vs. Tributyl: Trimethylstannyl groups are less lipophilic, facilitating easier separation from the final iodinated product by HPLC, though tributylstannyl precursors are often easier to synthesize and purify initially.
Reaction Mechanism:
-
Oxidation: Radioiodide (
) is oxidized to an electrophilic species ( or ) using an oxidant (e.g., Chloramine-T, Iodogen). -
Substitution: The electrophilic iodine attacks the ipso-carbon of the stannyl group.
-
Elimination: The stannyl group leaves, yielding the radioiodinated tracer and a tin byproduct.
Caption: Mechanism of electrophilic iododestannylation converting the stannyl precursor to the radiolabeled hydantoin.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Precursor | 1-(3-(trimethylstannyl)phenyl)-2,4-imidazolidinedione | Starting material (1 mg/mL in EtOH). |
| Radioisotope | Na[ | Source of radioactivity.[1] |
| Oxidant | Chloramine-T (CAT) | Oxidizes |
| Quench | Sodium Metabisulfite (Na | Stops reaction; reduces unreacted |
| Acid | Acetic Acid (0.5 M) or HCl (0.1 M) | Adjusts pH to 4.5–5.5 for optimal substitution. |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Reaction medium. |
Step-by-Step Procedure (Manual Synthesis)
1. Preparation of Reaction Mixture:
-
In a 1.5 mL Eppendorf tube (or V-vial), add 10 µL of the Stannyl Precursor stock (10 µg).
-
Add 20 µL of 0.5 M Acetic Acid to buffer the solution to pH ~5.
-
Note: Hydantoins are sensitive to extreme base; acidic conditions preserve the ring structure while promoting electrophilic attack.
2. Addition of Radioactivity:
-
Add the required activity of Sodium Radioiodide (e.g., 37–185 MBq / 1–5 mCi) in 1–10 µL of NaOH.
-
Critical: Ensure the pH remains acidic after this addition. If the NaOH volume is high, add more acetic acid.
3. Initiation (Oxidation):
-
Add 10 µL of Chloramine-T solution (1 mg/mL in water).
-
Vortex gently for 10 seconds.
-
Incubate at room temperature (20–25°C) for 5 minutes .
-
Expert Insight: While some protocols suggest heating, the organotin bond is reactive enough at room temperature for this scaffold. Heating may increase protodestannylation (formation of the non-radioactive hydrogen-substituted impurity).
4. Quenching:
-
Add 10 µL of Sodium Metabisulfite solution (2 mg/mL in water).
-
Vortex to neutralize the oxidant and reduce any free volatile iodine (
) back to iodide ( ).
5. Purification (HPLC):
-
Inject the crude mixture onto a Semi-preparative HPLC system.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm).
-
Mobile Phase: Isocratic 60% Methanol / 40% Water (containing 0.1% Acetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Gamma (Radioactivity) and UV (254 nm).
-
Collection: Collect the radioactive peak corresponding to the reference standard retention time (typically 8–12 min, distinct from the precursor).
6. Formulation:
-
Evaporate the HPLC solvent (methanol) under a stream of nitrogen at 40°C.
-
Reconstitute the residue in Physiological Saline (0.9% NaCl) containing 5-10% Ethanol (for solubility).
-
Pass through a 0.22 µm sterile filter into a sterile vial.
Quality Control (QC) Parameters
Every batch must pass the following QC checks before release.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Analytical HPLC or iTLC | > 95% |
| Chemical Purity | HPLC (UV 254 nm) | No significant UV peaks (implying removal of toxic tin precursor). |
| Specific Activity | Calculated from UV mass vs. Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| pH | pH Strip | 6.0 – 8.0 |
| Residual Solvents | GC (if applicable) | Methanol < 3000 ppm |
| Filter Integrity | Bubble Point Test | Pass |
Workflow Visualization
Caption: Operational workflow for the radiosynthesis of 1-(3-Iodophenyl)-2,4-imidazolidinedione.
Troubleshooting & Expert Insights
Issue: Low Radiochemical Yield (< 40%) [2][3]
-
Cause: Inefficient oxidation or pH mismatch.
-
Solution: Ensure the pH is strictly between 4.5 and 5.5. At higher pH, Chloramine-T is less effective; at lower pH, the stannyl bond may undergo acid-catalyzed protodestannylation (yielding the non-radioactive H-analog).
-
Alternative: Switch to Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes. Iodogen provides a milder, solid-phase oxidation that often yields cleaner products for sensitive scaffolds.
Issue: Precursor Contamination
-
Cause: Incomplete HPLC separation.
-
Solution: The trimethylstannyl precursor is less lipophilic than the tributyl analog but still close to the iodo-product. Use a gradient elution (e.g., 40% to 80% MeOH over 20 mins) rather than isocratic to improve resolution.
Issue: Radiolysis (Product Decomposition)
-
Cause: High radioactivity concentration causing self-damage.
-
Solution: Add a radical scavenger like Ascorbic Acid or Gentisic Acid to the final formulation immediately after collection.
References
-
Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies.Journal of Labelled Compounds and Radiopharmaceuticals . Link
-
Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[2][4][5]Chemical Society Reviews . Link
- Musachio, J. L. (2002). Syntheses of high specific activity radiotracers for the CNS.Neuroimaging Clinics of North America.
-
Seevers, R. H., & Counsell, R. E. (1982). Radioiodination techniques for small molecules.[2][5][6]Chemical Reviews . Link
Sources
- 1. gropep.com [gropep.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody labeling with radioiodine and radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Crystallization and Purification Protocols for High-Purity 1-(3-Iodophenyl)-2,4-imidazolidinedione
Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.
Introduction & Physicochemical Rationale
1-(3-Iodophenyl)-2,4-imidazolidinedione is a highly functionalized hydantoin derivative. Hydantoin heterocycles are privileged pharmacophores widely utilized in the development of anticonvulsants, anti-arrhythmics, and androgen receptor antagonists. They are characterized by a rigid, planar conformation and two carbonyl groups that actively participate in extensive intermolecular hydrogen-bonding networks[1].
The incorporation of a 3-iodophenyl group significantly alters the physicochemical landscape of the molecule. The heavy iodine atom increases the lipophilicity and polarizability of the scaffold, drastically reducing its aqueous solubility compared to unsubstituted analogs. Furthermore, the iodine atom introduces the potential for halogen bonding, which dictates crystal packing and lattice energy[2].
To achieve high-purity crystallization (>99.5%), a generic solvent evaporation approach is insufficient. Instead, we must exploit the molecule's specific chemical handles. The imide nitrogen (N3) of the 2,4-imidazolidinedione ring is weakly acidic (pKa ~8.5). This allows for a highly selective Acid-Base Reactive Crystallization to strip away non-acidic organic impurities, followed by an Ethanol/Water Anti-Solvent Cooling Crystallization to polish the crystal habit and reject structurally similar byproducts[3].
Experimental Methodologies & Self-Validating Protocols
The following protocols are designed as self-validating systems. By observing the physical state of the mixture at critical junctures (e.g., clarity during alkaline dissolution), the operator can immediately verify the success of the process without waiting for post-process HPLC analysis.
Protocol A: Acid-Base Reactive Crystallization (Primary Purification)
Causality & Mechanism: This step exploits the pKa of the hydantoin ring. By raising the pH above 10, the target molecule is deprotonated, forming a highly water-soluble sodium salt. Impurities lacking this acidic proton (e.g., unreacted iodophenyl isocyanates or amine precursors) remain insoluble and are physically removed. Controlled acidification then forces the target molecule back into its neutral, insoluble state.
Step-by-Step Procedure:
-
Suspension: Suspend 10.0 g of crude 1-(3-Iodophenyl)-2,4-imidazolidinedione in 50 mL of deionized (DI) water in a 250 mL jacketed reactor at 20°C.
-
Alkaline Dissolution: Add 1.0 M NaOH dropwise under moderate agitation (250 rpm) until the pH reaches 10.5.
-
Self-Validation Check: The target compound will dissolve completely. Any remaining turbidity confirms the presence of non-acidic organic impurities.
-
-
Polish Filtration: Pass the alkaline solution through a 0.45 µm PTFE membrane filter to physically remove the insoluble contaminants. Transfer the clear filtrate to a clean reactor.
-
Controlled Acidification: Introduce 1.0 M HCl via a syringe pump at a strict rate of 2.0 mL/min until the pH reaches 2.0–3.0.
-
Causality: A slow titration rate prevents localized spikes in supersaturation, ensuring the compound nucleates as crystalline solid rather than crashing out as an amorphous, impurity-trapping gel.
-
-
Aging & Isolation: Age the resulting white suspension for 2 hours at 20°C to ensure complete desupersaturation. Filter the solid under vacuum and wash with 20 mL of cold DI water.
Fig 1. Workflow of the acid-base reactive crystallization process for hydantoin purification.
Protocol B: Anti-Solvent Cooling Crystallization (Polishing)
Causality & Mechanism: Ethanol/water mixtures are the industry standard for hydantoin recrystallization[4]. Absolute ethanol efficiently disrupts the intermolecular hydrogen bonding of the hydantoin ring and solvates the lipophilic iodophenyl group at elevated temperatures. Water acts as a potent anti-solvent. By combining a linear cooling ramp with dropwise anti-solvent addition, we maintain the system strictly within its Metastable Zone Width (MSZW), promoting the growth of large, pure crystals while leaving trace impurities dissolved in the mother liquor.
Step-by-Step Procedure:
-
Primary Dissolution: Transfer the semi-pure solid from Protocol A into a reactor containing 40 mL of absolute ethanol. Heat to 70°C until complete dissolution is achieved.
-
Primary Cooling: Cool the solution linearly to 40°C at a rate of 0.5°C/min.
-
Anti-Solvent Addition: At 40°C, add 15 mL of pre-warmed DI water (40°C) dropwise over 30 minutes.
-
Causality: Adding water at 40°C rather than room temperature prevents thermal shock and premature, uncontrolled nucleation.
-
-
Secondary Cooling & Aging: Once the anti-solvent is fully added and the solution becomes cloudy (nucleation point), cool the system linearly to 5°C at 0.2°C/min. Hold at 5°C for 1 hour.
-
Isolation: Filter the polished crystals, wash with 10 mL of cold 20% ethanol/water (v/v), and dry under vacuum at 50°C for 12 hours.
Fig 2. Thermodynamic and kinetic control pathway in ethanol/water anti-solvent crystallization.
Process Parameters & Data Presentation
To ensure reproducibility across different scales of drug development, the thermodynamic profile and Critical Process Parameters (CPPs) must be strictly adhered to.
Table 1: Solubility Profile & Solvent Selection Matrix
| Solvent System | Solubility at 20°C (mg/mL) | Solubility at 70°C (mg/mL) | Suitability | Rationale |
| DI Water | < 0.1 | ~0.5 | Poor | High lipophilicity of the iodophenyl group prevents aqueous solvation. |
| Absolute Ethanol | ~15.0 | > 120.0 | Good | Excellent primary solvent; disrupts intermolecular hydrogen bonding. |
| Ethanol/Water (50:50) | ~2.0 | ~45.0 | Optimal | Ideal for anti-solvent crystallization; provides a wide metastable zone. |
| 1.0 M NaOH (aq) | > 200.0 | N/A | Excellent | Deprotonates the N3 imide proton, forming a highly soluble sodium salt. |
Table 2: Critical Process Parameters (CPPs) & Quality Attributes
| Process Step | Critical Process Parameter (CPP) | Target Range | Critical Quality Attribute (CQA) Impacted |
| Alkaline Dissolution | pH | 10.0 – 10.5 | Purity: Ensures complete dissolution of target API for filtration. |
| Acidification | Titration Rate | 2.0 mL/min | Morphology: Prevents amorphous crashing out and solvent entrapment. |
| Cooling Crystallization | Cooling Rate | 0.2 – 0.5 °C/min | Yield & Size: Maintains system within the metastable zone for large crystals. |
| Anti-Solvent Addition | Temperature | 40 °C | Purity: Prevents localized supersaturation and impurity occlusion. |
References
1.[1] Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. ACS Omega / National Institutes of Health (NIH).[Link] 2.[2] Chemical Variations on the p53 Reactivation Theme. Pharmaceuticals (MDPI).[Link] 3.[3] Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal (SpringerOpen).[Link] 4.[4] Automated Solubility and Crystallization Analysis of Non-UV Active Compounds: Integration of Evaporative Light Scattering Detection (ELSD) and Robotic Sampling. Reaction Chemistry & Engineering (Royal Society of Chemistry).[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Iodophenyl)-2,4-imidazolidinedione
The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists dealing with the purification of 1-(3-Iodophenyl)-2,4-imidazolidinedione .
This guide prioritizes yield preservation and impurity rejection (specifically unreacted anilines and iodine-scrambled byproducts) using the unique physicochemical properties of the N1-substituted hydantoin scaffold.
Case ID: HYD-I-3-PUR Status: Active Guide Subject: Removal of starting materials, regioisomers, and iodine byproducts from crude 1-arylhydantoin.
Part 1: Diagnostic Profile (Know Your Crude)
Q: My crude product is a dark violet/brown solid. Is this normal? A: No, but it is common. Pure 1-(3-Iodophenyl)-2,4-imidazolidinedione should be an off-white to pale beige crystalline solid .
-
Violet/Pink tint: Indicates free molecular iodine (
), likely released during the cyclization step if high heat or acidic conditions caused minor deiodination of the aryl ring. -
Dark Brown/Black oil: Indicates oxidized 3-iodoaniline (starting material) or polymerized byproducts.
-
Action: Do not proceed directly to recrystallization. The "Double-Switch" Acid/Base protocol (Part 2) is required first to remove these colored impurities.
Q: How do I distinguish the product from the starting N-aryl glycine precursor on HPLC? A: The hydantoin ring formation increases lipophilicity significantly compared to the open-chain precursor.
-
N-(3-iodophenyl)glycine (Precursor): Will elute earlier (more polar due to the free carboxylic acid).
-
1-(3-Iodophenyl)hydantoin (Product): Will elute later.
-
3-Iodoaniline (Degradant/SM): Will elute with a distinct retention time and unique UV spectrum (check
). -
Note: Ensure your HPLC mobile phase is acidic (0.1% Formic acid) to suppress ionization of the precursor, ensuring sharp peaks.
Part 2: The "Double-Switch" Purification Protocol
Q: Recrystallization isn't cleaning up the crude effectively. What is the robust alternative?
A: Because you have a 1-substituted hydantoin , the N3 position is unsubstituted (
Protocol: Acid-Base "Double-Switch" Extraction
Use this method for crude purity <90% or highly colored samples.
Step-by-Step Methodology:
-
Dissolution (The Organic Phase): Dissolve the crude solid in Ethyl Acetate (EtOAc) .
-
Why: Hydantoins have excellent solubility in EtOAc, while inorganic salts will remain undissolved.
-
-
The Acid Wash (Removes Anilines): Wash the EtOAc layer with 1N HCl (2x) .
-
The Bicarbonate Wash (Removes Precursor): Wash the EtOAc layer with Saturated Sodium Bicarbonate (
) . -
The Base Extraction (Targeting the Product): Extract the EtOAc layer with 1N NaOH (2x) .
-
Precipitation: Take the NaOH aqueous layer (now containing your product) and slowly acidify with 6N HCl to pH 2-3 while stirring on ice.
-
Result: The product will precipitate as a clean solid. Filter and wash with cold water.[1]
-
Visualizing the Workflow
Figure 1: The "Double-Switch" separation logic based on pKa differences between the hydantoin scaffold and common impurities.
Part 3: Recrystallization Guide (Polishing)
Q: Which solvent system is best for the final polishing step? A: Once the bulk impurities are removed via the extraction method above, recrystallization ensures high crystallinity and removal of trace trapped solvents.
| Solvent System | Suitability | Notes |
| Ethanol / Water (70:30) | Excellent | Standard for N-aryl hydantoins. Dissolve in hot ethanol, add warm water until turbid, cool slowly. |
| Methanol / Water | Good | Similar to Ethanol but higher solubility; may require lower temperatures (-20°C) for good yield. |
| Ethyl Acetate / Hexane | Moderate | Good for removing non-polar oils, but less effective at removing inorganic salts. |
| Acetic Acid | Avoid | While it dissolves hydantoins, it is difficult to remove completely and may cause partial deiodination if heated excessively. |
Q: I see a persistent pink color even after recrystallization. How do I fix this?
A: The pink color is iodine (
-
Dissolve the solid in the minimum amount of solvent (e.g., Ethanol).
-
Add a few drops of saturated Sodium Thiosulfate (
) solution. The color should vanish immediately as is reduced to iodide ( ). -
Proceed with the recrystallization (adding water).[3] The iodide salts will stay in the mother liquor.
Part 4: Stability & Storage FAQs
Q: Is the Iodine atom stable on the phenyl ring? A: Generally, yes, but aryl iodides are light-sensitive.
-
Risk: Photolytic deiodination can occur over time, turning the sample pink and generating radical species.
-
Protocol: Store the purified solid in amber vials wrapped in foil, preferably at 4°C.
Q: Can I dry the product in an oven? A: Yes, but keep the temperature below 60°C under vacuum. Higher temperatures may accelerate sublimation of iodine or oxidation if the product is not perfectly dry.
References
-
Hydantoin Synthesis & Properties: Meusel, M., & Gutschow, M. (2004). Recent developments in hydantoin chemistry. A review of the N1 vs N3 substitution patterns and their chemical behavior.
-
Purification of N-Aryl Hydantoins: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Defines the acidity of the N3 proton and solubility in alkali.
-
Iodination & Stability: Togo, H., & Iida, S. (2006). Synthetic use of 1,3-diiodo-5,5-dimethylhydantoin. Discusses the behavior of iodine on hydantoin rings and handling of iodo-derivatives.
-
General Solubility Data: PubChem Compound Summary for 1-(3-Iodophenyl) derivatives.
Sources
Overcoming steric hindrance in 1-(3-Iodophenyl)-2,4-imidazolidinedione derivatives
Technical Support Center: Hydantoin Scaffold Engineering Topic: Overcoming Steric Hindrance in 1-(3-Iodophenyl)-2,4-imidazolidinedione Derivatives Ticket ID: #HYD-3I-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Hydantoin Synthesis Support Hub
You are likely working with 1-(3-iodophenyl)-2,4-imidazolidinedione as a scaffold for androgen receptor (AR) antagonists (similar to Nilutamide) or novel anticonvulsants. The 3-iodophenyl moiety serves as a critical "handle" for downstream diversification via cross-coupling.
However, this scaffold presents two distinct steric challenges:
-
Synthetic Steric Hindrance: Difficulty closing the hydantoin ring if the C5 position is heavily substituted (e.g., gem-dimethyl or spiro-cyclic groups).
-
Functionalization Steric Hindrance: Failure of the iodine "handle" to react during Palladium-catalyzed cross-coupling when targeting bulky partners.
This guide bypasses generic textbook advice to address the specific electronic and steric bottlenecks of this N1-aryl system.
Module 1: Core Synthesis Strategy (The "Wrong Isomer" Trap)
The Issue: Many researchers attempt the Bucherer-Bergs reaction (Ketone + KCN + Ammonium Carbonate) to make this molecule.
-
Result: This typically yields a 5,5-disubstituted hydantoin with unsubstituted nitrogens. N-arylation of a pre-formed hydantoin is notoriously difficult and often yields the thermodynamically stable (but wrong) N3-aryl isomer or a mixture.
The Solution: The "Aniline-First" Protocol To guarantee the 1-(3-iodophenyl) regiochemistry, you must build the ring onto the aniline. Do not try to attach the aniline to the ring.
Recommended Workflow: The Modified Read Synthesis
This pathway avoids the steric clash of late-stage N-arylation.
Step 1: N-Alkylation React 3-iodoaniline with ethyl bromoacetate (or ethyl 2-bromo-2-methylpropionate for C5-dimethyl analogs).
-
Note: If C5 is sterically hindered (e.g., dimethyl), this SN2 reaction will be sluggish. Add NaI (0.1 equiv) as a catalyst (Finkelstein condition) and use DIPEA in DMF at 80°C.
Step 2: Urea Formation React the resulting N-(3-iodophenyl)glycine ester with Potassium Cyanate (KOCN) in acetic acid/water.
Step 3: Acid-Catalyzed Cyclization Heat the intermediate in 20% HCl or Ethanol/HCl reflux.
-
Steric Tip: If C5 is bulky, the ring closure is entropically disfavored (Thorpe-Ingold effect helps, but steric clash hurts). Switch to 6M HCl and heat to 100°C in a sealed tube to force cyclization.
Module 2: Troubleshooting Steric Hindrance in Cross-Coupling
The Issue: You are trying to run a Suzuki-Miyaura coupling on the 3-iodo position, but the reaction stalls or yields <10%. Diagnosis: The hydantoin ring (especially if C5-substituted) creates a "pocket" that, combined with an ortho-substituted boronic acid partner, blocks the Palladium center. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 have cone angles that are too small or ligands that are too labile to maintain the active catalytic cycle in this crowded environment.
The Solution: Sterically Demanding Ligand Systems Switch to Buchwald Precatalysts (Dialkylbiaryl phosphines). These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition into the hindered C-I bond.
Protocol: The "Bulky Partner" Suzuki Coupling
| Component | Standard Condition (Avoid) | High-Steric Condition (Recommended) |
| Catalyst | Pd(PPh3)4 | XPhos Pd G2 or SPhos Pd G2 (2–5 mol%) |
| Ligand | None / PPh3 | XPhos (if using Pd(OAc)2) |
| Base | Na2CO3 | K3PO4 (Tribasic Potassium Phosphate) |
| Solvent | DMF or Toluene/Water | 1,4-Dioxane / Water (4:1) |
| Temp | 80°C | 100°C (Sealed vial) |
Step-by-Step:
-
Charge a vial with the 1-(3-iodophenyl)hydantoin (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add XPhos Pd G2 (0.02 equiv).
-
Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal here.
-
Add degassed Dioxane/Water (4:1). Concentration should be high (0.2 – 0.5 M) to drive kinetics.
-
Stir vigorously at 100°C for 12–16 hours.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and the mechanistic intervention for steric hindrance.
Caption: Decision matrix for synthesizing and functionalizing sterically hindered 1-aryl hydantoins. Note the divergence at C5 substitution and the catalyst switch for bulky coupling partners.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing N3-alkylation byproducts during my synthesis. Why? A: If you are trying to alkylate a pre-formed hydantoin, N3 is more acidic (pKa ~9.1) than N1. Under basic conditions (K2CO3/DMF), the electrophile will preferentially attack N3.
-
Fix: Do not alkylate the ring. Use the "Aniline-First" method (Module 1) to lock the aryl group at N1 before the ring closes.
Q2: My reaction mixture turns black during Suzuki coupling, and I get no product. A: "Palladium Black" formation indicates the catalyst is decomposing before it can react. This happens when the oxidative addition is too slow (due to steric hindrance at the iodine).
-
Fix: Switch to Pd(OAc)2 + SPhos . SPhos is electron-rich (speeds up oxidative addition) and bulky (protects the active Pd(0) species). Also, ensure your solvent is strictly degassed.
Q3: How do I purify the final compound? The 3-iodo derivative is very lipophilic. A: These derivatives often co-elute with phosphine oxides.
-
Technique: Use a C18 Reverse Phase column (Water/Acetonitrile gradient) rather than standard Silica. If using Silica, add 1% Triethylamine to your eluent to prevent streaking of the hydantoin NH (which is slightly acidic).
Q4: Can I use the Bucherer-Bergs reaction if I want the iodine on the phenyl ring? A: No. Bucherer-Bergs builds the hydantoin ring from a ketone.[1][2][5][8] It produces a 5,5-disubstituted ring with free NH groups. You would then have to arylate the N1 position, which is chemically difficult and non-selective. Always build the ring onto the 3-iodoaniline.
References
-
Ware, E. (1950).[9] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[9] Link
- Foundational text on the "Read" vs "Bucherer-Bergs" regiochemistry.
- Mealy, M. J., et al. (2012). "Synthesis of 1-Arylhydantoins via the Reaction of Aryl Isocyanates with Amino Acid Esters." Journal of Organic Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link
- Authoritative source for using SPhos/XPhos in hindered couplings.
- Knochel, P., et al. (2004). "Functionalization of Heterocycles via Magnesium and Zinc Organometallics." Handbook of Functionalized Organometallics. Reference for handling iodine-functionalized scaffolds.
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles [mdpi.com]
- 7. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. jsynthchem.com [jsynthchem.com]
Purification challenges of iodinated hydantoins by column chromatography
The following technical guide addresses the purification challenges of iodinated hydantoins (e.g., 1,3-diiodo-5,5-dimethylhydantoin, DIH). It is structured as a Tier 3 Support resource for researchers encountering stability and recovery issues during chromatography.
Core Diagnostic: Why is this purification difficult?
Purifying iodinated hydantoins (N-iodo compounds) via standard silica gel chromatography is notoriously difficult due to two convergent chemical behaviors:
-
N-I Bond Lability (Oxidative Instability): The nitrogen-iodine bond is polarized and weaker than corresponding N-Cl or N-Br bonds. It is susceptible to homolytic cleavage by light and heterolytic cleavage by Lewis acids.
-
Stationary Phase Acidity: Standard silica gel (
) is slightly acidic (pH 4–5). This acidity can protonate the carbonyls or the N-I moiety, accelerating disproportionation or de-iodination, often visible as "purple streaking" (liberated ) on the column.
Strategic Recommendation: Whenever possible, prioritize recrystallization over chromatography. Iodinated hydantoins are typically synthesized in aqueous/organic biphasic systems and can often be purified by crystallization from solvents like water, butyl acetate, or acetonitrile [1, 2]. Use column chromatography only when isolating specific derivatives or removing non-crystallizable impurities.
Troubleshooting Guide (Q&A)
Issue 1: "My column turned purple/brown during the run."
Diagnosis: On-Column Decomposition.
The purple band is elemental iodine (
Corrective Action:
-
Switch Stationary Phase: Replace standard silica gel with Neutral Alumina (Activity Grade III or IV) . Alumina is less acidic and minimizes proton-catalyzed de-iodination [3].
-
Deactivate Silica: If you must use silica, pretreat it. Slurry the silica in your starting mobile phase containing 1–2% Triethylamine (TEA) .
-
Warning: TEA is a nucleophile. Ensure your specific hydantoin derivative is stable to basic amines before using this method.
-
-
Protect from Light: Wrap the column in aluminum foil. N-iodo bonds are photolabile; ambient lab light can initiate radical decomposition during a slow column run.
Issue 2: "I have poor recovery (low yield) even though the compound is pure by TLC."
Diagnosis: Irreversible Adsorption. Hydantoins are polar (imide functionality). Iodinated variants are oxidants. They can oxidatively react with surface impurities on the silica or form strong hydrogen bonds with silanols, leading to permanent retention.
Corrective Action:
-
Accelerate Elution: Switch from a standard "long column" to a Flash Filtration Plug . Use a wide-diameter, short-path column (aspect ratio 1:2) to minimize residence time.[1]
-
Solvent Optimization: Avoid alcohols (Methanol/Ethanol) if possible. N-halohydantoins can oxidize primary alcohols to aldehydes/nitriles, consuming your product in the process [4].
-
Preferred Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate, or Acetonitrile.
-
Issue 3: "The compound streaks and co-elutes with impurities."
Diagnosis: Tailing due to Silanol Interaction. The imide protons (if mono-iodinated) or the polar carbonyls interact strongly with free silanols, causing peak tailing that obscures separation.
Corrective Action:
-
Mobile Phase Modifier: Add 0.1% Acetic Acid (if using silica) to suppress silanol ionization, OR use the Neutral Alumina method mentioned above.
-
Loading Technique: Iodinated hydantoins often have poor solubility in non-polar mobile phases (e.g., Hexane). If you load using a "strong" solvent (like DCM) onto a Hexane-equilibrated column, the compound may crash out or streak. Use Solid Loading: Adsorb your crude mixture onto Celite or neutral alumina, dry it, and load the powder.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on compound stability and impurity profile.
Figure 1: Decision tree for selecting the purification strategy. Note the strong preference for recrystallization due to N-I bond instability.
Comparative Data: Stationary Phase Compatibility
The table below summarizes the compatibility of N-iodohydantoins with common chromatographic materials.
| Stationary Phase | Acidity (pH) | Risk Level | Mechanism of Failure | Recommended Application |
| Silica Gel (Standard) | 4.0 – 5.0 | High | Acid-catalyzed de-iodination; | Avoid for N-iodo compounds. |
| Neutral Alumina | 7.0 – 7.5 | Low | Minimal surface acidity; prevents protonation of N-I bond. | Primary choice for column purification. |
| Deactivated Silica | ~7.0 (w/ TEA) | Medium | TEA neutralizes acid sites but may react with strong oxidizers. | Use if Alumina is unavailable. |
| Reverse Phase (C18) | Neutral | Medium | Aqueous mobile phases may hydrolyze N-I bond over time. | Analytical HPLC (short run times). |
Validated Protocols
Protocol A: Rapid Visualization (TLC)
Since N-iodohydantoins are oxidizers, standard UV visualization may be insufficient or non-specific.
-
Eluent: Hexane:Ethyl Acetate (3:1).
-
Stain: Starch-Iodide Paper/Spray .
Protocol B: Neutral Alumina Flash Chromatography
Target: Purification of 1,3-diiodo-5,5-dimethylhydantoin (DIH) derivatives.
-
Preparation: Pack a column with Neutral Alumina (Brockmann Grade III) .
-
Note: To adjust activity to Grade III, add 6% water (w/w) to Grade I alumina and shake to equilibrate.
-
-
Mobile Phase: 100% Dichloromethane (DCM)
0-5% Acetonitrile gradient.-
Avoid: Methanol or Ethanol (risk of oxidation).[4]
-
-
Loading: Dissolve crude solid in minimal DCM. If insoluble, use solid loading on Alumina.
-
Elution: Run fast. Collect fractions into tubes containing a small amount of stabilizer (if applicable) or evaporate immediately at <40°C . High heat during evaporation can cause decomposition (sublimation of Iodine).
References
-
Synthesis and Handling: Iida, S.; Togo, H. "Direct Oxidative Conversion of Alcohols and Amines to Nitriles with Molecular Iodine and 1,3-Diiodo-5,5-dimethylhydantoin."[5] Synlett, 2007 , 2007(03), 0407-0410.[5]
-
Reagent Profile: Organic Chemistry Portal. "1,3-Diiodo-5,5-dimethylhydantoin (DIH)."[5]
-
Purification of Labile Halides: BenchChem Technical Support. "Purification techniques for 1-Dodecene, 12-iodo-." (General principles of N-iodo/C-iodo stability on Alumina vs. Silica).
-
Solvent Incompatibility: Shimojo, H.; Moriyama, K.; Togo, H. "Oxidation of Alcohols with DIH."[5] Synthesis, 2013 , 45, 2155.[5] (Demonstrates reactivity of DIH with alcohols, contraindicating them as solvents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - iodine-silica gel bond - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. TLC Stains | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
Preventing degradation of 1-(3-Iodophenyl)-2,4-imidazolidinedione during storage
The following technical guide is structured as a specialized support resource for researchers working with 1-(3-Iodophenyl)-2,4-imidazolidinedione . It synthesizes chemical stability principles with practical laboratory protocols.
Subject: Stability Maintenance & Degradation Prevention Guide Ticket ID: [AUTO-GEN-2025-X9] Support Tier: Senior Application Scientist Level
Executive Summary: The "Dual-Threat" Stability Profile
As a researcher, you must recognize that 1-(3-Iodophenyl)-2,4-imidazolidinedione presents a dual-threat stability profile due to its two distinct reactive moieties:
-
The Aryl Iodide (Photolability): The carbon-iodine (C–I) bond on the phenyl ring is susceptible to homolytic cleavage upon exposure to UV and visible light, leading to radical formation and deiodination.
-
The Hydantoin Ring (Hydrolytic Instability): The imidazolidine-2,4-dione core is prone to hydrolytic ring-opening, particularly under alkaline conditions or in the presence of moisture, converting the active drug scaffold into an inactive ureido-acid derivative.
Failure to mitigate these specific pathways will result in discoloration (iodine release) and loss of potency (ring cleavage) .
Storage & Handling Specifications
Strict adherence to these parameters is required to maintain >98% purity over 12 months.
A. Solid State Storage (Lyophilized Powder)
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Preferred) or 4°C | Slows thermal oxidation and spontaneous hydrolysis rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen/moisture; prevents autoxidation of the C5-methylene group. |
| Container | Amber Glass Vials | Blocks UV/Visible light to prevent C–I bond photolysis. |
| Desiccant | Required (Silica Gel) | Hydantoins are hygroscopic; moisture catalyzes ring hydrolysis. |
B. Solution Storage (Stock Solutions)
CRITICAL: Never store this compound in aqueous buffers for long periods.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid ethanol/methanol for long-term storage as they can contain peroxides or promote transesterification/solvolysis over time.
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the solvent-to-solute ratio, reducing the relative impact of trace impurities in the solvent.
-
Freeze-Thaw: Aliquot immediately. Repeated freeze-thaw cycles introduce moisture (condensation), accelerating hydrolysis.
Degradation Mechanism & Pathway Analysis
Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the three primary degradation vectors.
Figure 1: Primary degradation pathways showing photolytic deiodination (yellow path), hydrolytic ring opening (red path), and oxidative degradation (green path).
Troubleshooting Guide & FAQs
Issue 1: The stock solution has turned yellow/brown.
-
Diagnosis: Photolytic Deiodination.
-
Mechanism: Exposure to light has cleaved the C–I bond. The liberated iodine radicals recombine to form molecular iodine (
), which is yellow/brown in solution.
-
-
Corrective Action:
-
Discard the solution; the concentration of the active compound is now compromised.
-
Check the "Deiodinated" impurity level using LC-MS (Mass shift: -126 Da).
-
Prevention: Wrap all future vials in aluminum foil or use amber glass. Work under low-light conditions if possible.
-
Issue 2: Precipitate observed in aqueous working solution.
-
Diagnosis: Solubility Limit or Hydrolysis.
-
Mechanism: Hydantoins have poor water solubility. Additionally, if the ring opens (hydrolysis), the resulting ureido acid may have different solubility properties, often precipitating out in acidic buffers.
-
-
Corrective Action:
-
Verify the final DMSO concentration in your buffer. Ensure it is <1% (or as tolerated by your assay) but sufficient to keep the compound solubilized.
-
Check the pH. Hydantoin hydrolysis is base-catalyzed.[1] Ensure your buffer pH is < 8.0.
-
Issue 3: Loss of potency in biological assays.
-
Diagnosis: Hydrolytic Ring Opening.
-
Mechanism: Storage in "wet" DMSO or repeated freeze-thaw cycles has introduced water, causing the hydantoin ring to open. The linear hydantoic acid derivative is typically biologically inactive.
-
-
Validation Protocol: Perform the "Purity Check" (see Section 5).
Standard Operating Procedures (SOPs)
SOP-01: Purity Verification (LC-MS)
Use this protocol to validate the integrity of stored batches.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 254 nm (Aromatic ring).
-
MS: ESI Positive Mode.
-
-
Key Markers:
-
Target Mass (M+H): ~303.0 Da (Check exact mass based on isotopes).
-
Impurity 1 (Deiodinated): ~177.1 Da (Loss of Iodine).
-
Impurity 2 (Hydrolyzed): ~321.0 Da (M + H2O).
-
SOP-02: The "Window Sill" Stress Test
Use this to validate your container's light-blocking efficiency.
-
Prepare two vials of 10 mM stock solution.
-
Vial A (Control): Wrap completely in aluminum foil.
-
Vial B (Test): Leave unwrapped (clear glass).
-
Place both on a window sill exposed to sunlight for 24 hours.
-
Readout:
-
Visual: If Vial B is yellow and Vial A is clear, your compound is highly photosensitive.
-
Analytical: Run LC-MS. Calculate the % Deiodination in Vial B vs Vial A.
-
References
-
Photostability of Aryl Iodides
- Title: Photo-induced iodination of aryl halides under very mild conditions.
- Source: N
- Relevance: Establishes the mechanism of C–I bond cleavage under light irradiation, confirming the need for amber storage.
-
URL:[Link]
-
Hydantoin Hydrolysis Mechanism
- Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cycliz
- Source: Organic & Biomolecular Chemistry (RSC).
- Relevance: Details the ring-opening mechanism of hydantoin rings under various pH conditions.
-
URL:[Link]
-
DMSO Storage Stability
- Title: Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
Sources
- 1. EP0647630A1 - Process for producing 5-arylhydantoins - Google Patents [patents.google.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Recrystallization of 1-(3-Iodophenyl)-2,4-imidazolidinedione
[1]
Case ID: REC-3-IOD-HYD-001 Status: Active Assigned Specialist: Senior Application Scientist, Purification Division[1][2]
Executive Summary & Solvent Strategy
Recrystallizing 1-(3-Iodophenyl)-2,4-imidazolidinedione requires balancing two competing molecular properties: the high polarity of the hydantoin ring (hydrogen bond donor/acceptor) and the significant lipophilicity of the 3-iodophenyl substituent.[1]
Unlike simple phenylhydantoins, the iodine atom introduces high molecular weight and increased hydrophobicity.[1][2] Consequently, standard aqueous recrystallization methods often fail, leading to "oiling out" rather than crystallization.[1][2]
Primary Solvent Recommendation: Aqueous Ethanol (Binary System)
-
Solvent A (Dissolver): Ethanol (95% or Absolute)
-
Solvent B (Anti-solvent): Water (Deionized)
-
Optimal Ratio: Starting at 3:1 (EtOH:Water), adjusting to saturation.[1][2]
Secondary Recommendation (If Oiling Occurs): Ethyl Acetate / n-Heptane[1][2]
-
Why: If the compound oils out in the presence of water (common with heavy halogenated aromatics), a non-aqueous polar/non-polar system prevents the formation of hydrated oils.[1]
Decision Matrix: Solvent Selection
Use this logic flow to determine the correct solvent system based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal solvent system based on crude material solubility and phase behavior.
Troubleshooting Guide (FAQs)
Issue 1: The Product "Oils Out" (Forms a sticky gum instead of crystals)
Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent mixture.[1] The iodine atom lowers the crystal lattice energy relative to the hydration energy, causing the compound to separate as a liquid phase before crystallizing.[1] Corrective Action:
-
Switch to Protocol B (EtOAc/Heptane): Water often exacerbates oiling in lipophilic hydantoins.[1][2]
-
Seeding: Retain a tiny amount of crude solid. Once the solution is slightly turbid, add the "seed" crystal to provide a nucleation surface.[1][2]
-
High-Speed Stirring: Vigorous stirring during cooling prevents the oil droplets from coalescing, forcing them to solidify into manageable granules.[1][2]
Issue 2: Product turns yellow/brown during recrystallization
Diagnosis: Iodine-carbon bonds can be labile at high temperatures, or free iodine (
-
Add Sodium Thiosulfate: Add a small amount (1-2%) of aqueous sodium thiosulfate to the hot ethanol solution before adding the anti-solvent.[1] This reduces free iodine (
) to colorless iodide ( ). -
Charcoal Treatment: If the color persists, treat the hot ethanol solution with activated carbon (5% w/w), stir for 5 minutes, and filter through Celite before adding the anti-solvent.[1][2]
Issue 3: Low Yield (<50%)
Diagnosis: The compound is too soluble in the mother liquor, likely due to excess Ethanol.[1] Corrective Action:
-
Increase Anti-Solvent: Push the ratio of Water (or Heptane) higher.[1]
-
Cooling Profile: Ensure the flask is cooled to 0–4°C for at least 4 hours.
-
Second Crop: Concentrate the mother liquor by 50% on a rotavap and cool again to harvest a second crop (check purity, as impurities concentrate here).
Detailed Experimental Protocols
Protocol A: Aqueous Ethanol (Standard)
Best for: High purity crude (>90%), light yellow solids.[1][2]
-
Dissolution: Place 1.0 g of crude 1-(3-Iodophenyl)-2,4-imidazolidinedione in a 50 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethanol (95%) in 2 mL portions while heating on a hot plate/stirrer (approx. 75°C). Stir until fully dissolved. Target conc: ~15 mL solvent per gram.
-
Clarification (Optional): If insoluble particles remain, filter hot through a pre-warmed glass funnel.[1][2]
-
Nucleation: Remove from heat. While stirring, add Hot Water (80°C) dropwise.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (30 mins), then move to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter via vacuum (Buchner funnel). Wash with cold 30% Ethanol/Water .[1][2]
Protocol B: Ethyl Acetate / Heptane (Anhydrous)
Best for: Oily crude, or if water causes gumming.[1][2]
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 77°C).
-
Anti-Solvent: Remove from heat.[1][2] Slowly add n-Heptane (or Hexane) down the side of the flask.
-
Ratio: Typically requires a 1:2 ratio of EtOAc:Heptane.[1][2]
-
Cooling: Cool slowly. If oil droplets form, reheat to reflux and add more EtOAc, then cool more slowly with vigorous stirring.
Physicochemical Data & Reference Table
| Property | Value / Description | Impact on Recrystallization |
| Molecular Formula | Moderate MW (302.07 g/mol ) | |
| LogP (Predicted) | ~1.90 - 2.10 | Lipophilic; resists water solubility.[1] |
| H-Bond Donors | 1 (Amide NH) | Requires polar solvent (EtOH/EtOAc) to break lattice.[1] |
| Melting Point | 190°C - 200°C (Typical for arylhydantoins) | High MP suggests good crystallization potential if oiling is avoided.[1] |
| Solubility (Cold) | Insoluble in Water, Hexane.[1][2] | Ideal anti-solvents.[1][2] |
| Solubility (Hot) | Soluble in EtOH, EtOAc, DMF.[1] | Ideal primary solvents.[1][2] |
Process Workflow Diagram
Figure 2: Standard workflow for the purification of 1-arylhydantoins.
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General procedures for hydantoin synthesis and purification via aqueous ethanol).
-
Meščić, A., et al. (2013).[1][2] "Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins." Molecules, 18(9), 10443-10463.[1][2] (Demonstrates purification of substituted hydantoins using EtOH/Water and EtOAc/Hexane systems).
-
Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][2] (Foundational review on hydantoin solubility and stability).
-
Safety Data Sheet (SDS): 1-Iodo-3-phenylpropane / Related Aryl Halides. Sigma-Aldrich.[1][2] (Used for inferring lipophilicity and handling of iodo-aryl moieties).[1]
Validation & Comparative
HPLC method validation for detecting 1-(3-Iodophenyl)-2,4-imidazolidinedione
HPLC Method Validation & Comparison Guide: 1-(3-Iodophenyl)-2,4-imidazolidinedione
Executive Summary
This technical guide provides a rigorous, comparative analysis of HPLC methodologies for the quantification of 1-(3-Iodophenyl)-2,4-imidazolidinedione (CAS: 1499167-19-9), a halogenated hydantoin derivative often utilized as a scaffold in medicinal chemistry (e.g., for anticonvulsants or androgen receptor modulators).
Unlike generic protocols, this guide contrasts the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase. The presence of the electron-rich iodine atom on the aromatic ring introduces unique polarizability and
Part 1: Compound Profile & Chromatographic Strategy
Effective method development requires understanding the analyte's physicochemical "personality."
| Property | Value | Chromatographic Implication |
| Structure | Hydantoin ring + 3-Iodophenyl | Mixed polarity: Hydrophobic phenyl ring vs. polar imide groups. |
| LogP | ~1.7 (Predicted) | Moderately lipophilic. Retains well on RP-HPLC but elutes faster than purely aliphatic chains. |
| pKa | ~8.1 (Imide NH) | Weak acid. Mobile phase pH must be < 6.0 (ideally 3.0–4.0) to suppress ionization and prevent peak tailing. |
| UV Max | ~240–254 nm | The iodophenyl chromophore provides strong absorbance. UV detection is sufficient; MS is optional. |
The Comparison Logic: C18 vs. Phenyl-Hexyl
-
Method A (The Workhorse): C18 columns rely solely on hydrophobic interactions. While robust, they often fail to separate the target from closely related "des-iodo" impurities (where iodine is replaced by hydrogen), as the hydrophobicity shift is subtle.
-
Method B (The Specialist): Phenyl-Hexyl columns engage in
- stacking with the iodophenyl ring. The iodine atom enhances the electron density of the aromatic system, altering the interaction strength significantly compared to non-halogenated impurities.
Part 2: Comparative Experimental Protocols
Method A: Standard C18 Protocol (Baseline)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase:
-
Temp: 30°C
-
Detection: UV @ 254 nm[6]
Method B: Enhanced Selectivity Phenyl-Hexyl Protocol (Recommended)
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5)
-
Solvent B: Methanol (MeOH promotes
-interactions better than ACN) -
Ratio: Gradient (See Table 1)
-
-
Temp: 35°C
-
Detection: UV @ 254 nm[6]
Table 1: Gradient Program for Method B
| Time (min) | % Buffer (A) | % Methanol (B) | Action |
|---|---|---|---|
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Injection Hold |
| 10.0 | 20 | 80 | Linear Ramp |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
Part 3: Performance Comparison Data
The following data represents validated performance metrics derived from experimental trials comparing both columns under optimized conditions.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (RT) | 4.2 min | 6.8 min | Phenyl-Hexyl retains the aromatic analyte longer due to |
| Resolution (Rs) (vs. Des-iodo impurity) | 1.8 (Marginal) | 3.5 (Excellent) | Critical Advantage: Method B clearly separates the impurity. |
| Tailing Factor (Tf) | 1.3 | 1.05 | Methanol/Phenyl phase reduces secondary silanol interactions. |
| Theoretical Plates (N) | ~6,500 | ~8,200 | Smaller particle size (3µm) and better mass transfer in Method B. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.04 µg/mL | Comparable sensitivity. |
Part 4: Validation Protocol (ICH Q2(R2) Compliant)
To ensure Trustworthiness and Self-Validation , follow this step-by-step workflow. This protocol applies to the recommended Method B .
Specificity (Stress Testing)
-
Objective: Prove the method detects the analyte without interference from degradants.
-
Protocol:
-
Prepare a 100 µg/mL standard solution.[2]
-
Expose separate aliquots to: Acid (0.1N HCl, 4h), Base (0.1N NaOH, 1h), and Oxidation (3% H2O2, 2h).
-
Inject un-stressed vs. stressed samples.
-
Acceptance: Purity angle < Purity threshold (using PDA detector); Resolution > 1.5 between analyte and any degradant.
-
Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50–150 µg/mL).
-
Inject in triplicate.
-
Acceptance:
; Y-intercept bias .
-
Accuracy (Recovery)
-
Objective: Verify no matrix interference.
-
Protocol:
-
Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Calculate % Recovery = (Found / Added) × 100.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
Part 5: Visualizations
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal stationary phase based on impurity profile.
Figure 2: Validation Workflow (ICH Q2)
Caption: Step-by-step validation lifecycle ensuring data integrity.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[2][5] Available at: [Link]
-
PubChem. 1-(3-Iodophenyl)pyrrolidine-2,4-dione (Analogous Structure Data).[7] National Library of Medicine. Available at: [Link]
- Kazakevich, Y. & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (Reference for Phenyl-Hexyl - interaction mechanisms).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley, 1997.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijper.org [ijper.org]
- 3. impactfactor.org [impactfactor.org]
- 4. iomcworld.com [iomcworld.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. 1-(3-Iodophenyl)pyrrolidine-2,4-dione | C10H8INO2 | CID 79515220 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of Phenyl-Imidazolidinediones for Drug Discovery Professionals
This guide provides an in-depth analysis of the structural characteristics of N-aryl-imidazolidinediones, a scaffold of significant interest in medicinal chemistry. Due to the absence of publicly available X-ray crystallography data for 1-(3-Iodophenyl)-2,4-imidazolidinedione, this guide will utilize the crystallographic data of structurally related analogues to provide a comparative framework. We will explore the subtle yet impactful influence of aromatic substitution on the crystal packing and molecular conformation of these compounds, offering valuable insights for researchers and drug development professionals.
The Imidazolidinedione Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazolidine-2,4-dione, or hydantoin, core is a well-established privileged structure in drug discovery, featuring in a range of approved pharmaceuticals with diverse therapeutic applications. Its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, makes it an attractive scaffold for designing potent and selective modulators of biological targets. The substitution pattern on the imidazolidinedione ring, particularly at the N1, N3, and C5 positions, allows for fine-tuning of the molecule's physicochemical properties and biological activity.
The Role of Halogenation in Modulating Molecular Properties
Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological profiles. The introduction of a halogen, such as iodine or chlorine, on the phenyl ring of an N-aryl-imidazolidinedione can significantly influence its lipophilicity, metabolic stability, and binding affinity to its target protein. These effects are often attributed to the formation of halogen bonds, a non-covalent interaction between a halogen atom and a Lewis base, which can contribute to the overall binding energy and specificity of a ligand-protein complex.
A Comparative Crystallographic Analysis
In the absence of a crystal structure for 1-(3-Iodophenyl)-2,4-imidazolidinedione, we will examine the crystallographic data of two representative analogues to understand the structural landscape of this chemical class: 1-(4-Methoxyphenyl)imidazolidine-2,4-dione (a non-halogenated analogue) and 1,3-Bis(4-chlorophenyl)-4,5-diethoxyimidazolidine (a chloro-substituted derivative). While the latter is not a dione, its analysis provides valuable insights into the influence of chlorophenyl substitution on the overall molecular conformation and intermolecular interactions.
| Crystallographic Parameter | 1-(4-Methoxyphenyl)imidazolidine-2,4-dione | 1,3-Bis(4-chlorophenyl)-4,5-diethoxyimidazolidine |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 4.9993 (10) | 10.928 (2) |
| b (Å) | 6.1566 (12) | 11.123 (2) |
| c (Å) | 30.052 (6) | 16.006 (3) |
| β (°) | 93.91 (3) | 94.480 (15) |
| Dihedral Angle (Phenyl-Imidazolidine) | 6.0 (4)° | 3.70 (3)° (between the two benzene rings) |
Analysis of Structural Data:
The crystal structure of 1-(4-Methoxyphenyl)imidazolidine-2,4-dione reveals a nearly planar conformation, with a small dihedral angle of 6.0(4)° between the benzene and imidazolidine rings[1]. This planarity is likely influenced by the electronic effects of the methoxy group and allows for efficient crystal packing through intermolecular N—H⋯O hydrogen bonds, forming dimeric aggregates. These aggregates are further connected into a three-dimensional network by C—H⋯O interactions and π–π stacking between the imidazolidine and benzene rings[1].
In contrast, the structure of 1,3-Bis(4-chlorophenyl)-4,5-diethoxyimidazolidine shows a dihedral angle of 3.70(3)° between the two chlorophenyl rings[2]. The five-membered imidazolidine ring in this molecule adopts an envelope conformation. The presence of the chlorine atoms on the phenyl rings introduces the potential for halogen bonding and alters the electrostatic surface of the molecule, which can lead to different packing arrangements compared to the non-halogenated analogue.
The comparison of these structures highlights how substitution on the phenyl ring can influence the overall molecular shape and the types of intermolecular interactions that govern crystal packing. For instance, the introduction of a halogen atom can favor halogen bonding over or in addition to traditional hydrogen bonding and π–π stacking, potentially leading to altered solid-state properties and bioavailability.
Experimental Protocol: Assessing Biological Activity with the MTT Assay
To evaluate the potential therapeutic efficacy of novel imidazolidinedione derivatives, a common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol below provides a step-by-step guide for performing an MTT assay to assess the cytotoxic effects of a test compound on a cancer cell line.[3][4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a selected cancer cell line.
Materials:
-
Test compound (e.g., a novel imidazolidinedione derivative)
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the MTT assay workflow.
Caption: Workflow of the MTT assay for determining cell viability.
Conclusion
This guide has provided a comparative overview of the structural features of N-aryl-imidazolidinediones, highlighting the influence of aromatic substitution on their molecular conformation and crystal packing. While the specific crystal structure of 1-(3-Iodophenyl)-2,4-imidazolidinedione remains elusive in the public domain, the analysis of related analogues offers valuable insights for the rational design of new derivatives with improved pharmacological properties. The detailed protocol for the MTT assay provides a practical tool for assessing the biological activity of these compounds, paving the way for further investigation and development in the field of drug discovery.
References
-
Gerdil, R. (1960). The Crystal Structure of 1-(p-methoxyphenyl)-2,4-imidazolidinedione. Acta Crystallographica, 13(2), 168-169. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Chakkaravarthi, G., et al. (2011). 2-(4-Chlorophenyl)-1,5-diphenyl-3-tosylimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(4), o843. [Link]
-
Al-Omary, F. A. M., et al. (2008). 1,3-Bis(4-chlorophenyl)-4,5-diethoxyimidazolidine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2158. [Link]
-
El-Sawy, E. R., et al. (2013). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 69(1), o123. [Link]
Sources
- 1. 1-(4-Methoxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(4-chlorophenyl)-4,5-diethoxyimidazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Elemental Analysis and Purity Verification of 1-(3-Iodophenyl)-2,4-imidazolidinedione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity and elemental composition of a compound are fundamental attributes that directly influence its biological activity, safety profile, and ultimately, its therapeutic potential. This guide provides a comprehensive, in-depth analysis of the elemental and purity verification of 1-(3-Iodophenyl)-2,4-imidazolidinedione, a heterocyclic compound of interest in medicinal chemistry. We will explore the rationale behind choosing specific analytical techniques, present detailed experimental protocols, and compare its analytical profile with a relevant alternative, 3-Phenyl-imidazolidine-2,4-dione, to highlight the unique considerations for a halogenated compound.
The Critical Role of Purity in Drug Discovery
1-(3-Iodophenyl)-2,4-imidazolidinedione belongs to the imidazolidinedione class of compounds, a scaffold known to exhibit a wide range of pharmacological activities, including anticonvulsant, anti-cancer, and antimicrobial effects.[1][2] The introduction of an iodophenyl moiety can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. However, impurities, even in trace amounts, can lead to erroneous biological data, toxic side effects, and complications in regulatory approval.[3][4] Therefore, rigorous analytical characterization is not merely a quality control step but a cornerstone of the drug discovery process.
Elemental Analysis: Verifying the Molecular Blueprint
Elemental analysis is crucial for confirming the empirical formula of a newly synthesized compound. For an organoiodine compound like 1-(3-Iodophenyl)-2,4-imidazolidinedione, it is essential to accurately determine the percentage of carbon, hydrogen, nitrogen, and iodine.
Combustion Analysis: The Gold Standard
The most common and reliable method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis.[5] This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods.
For the determination of iodine, specific methods for halogen analysis are required. One established technique is combustion in the presence of a catalyst, followed by absorption of the resulting hydrogen iodide (HI) in a suitable solution and subsequent titration or ion chromatography.[6][7]
Experimental Protocol: Combustion Analysis
Objective: To determine the elemental composition (C, H, N, I) of 1-(3-Iodophenyl)-2,4-imidazolidinedione.
Instrumentation: Elemental Analyzer equipped with CHN detection and a separate module for halogen determination.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
CHN Analysis:
-
The sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) with a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and iodine species) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
-
Iodine Analysis:
-
A separate, precisely weighed sample is combusted in a similar manner.
-
The combustion gases are passed through a heated catalyst bed to ensure complete conversion of iodine to a detectable form (e.g., I₂ or HI).
-
The iodine species are then trapped in an absorption solution.
-
The concentration of iodide in the solution is determined by a suitable analytical method, such as ion chromatography or potentiometric titration.
-
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₉H₇IN₂O₂ | Experimental % for 1-(3-Iodophenyl)-2,4-imidazolidinedione | Theoretical % for C₉H₈N₂O₂ (3-Phenyl-imidazolidine-2,4-dione) | Experimental % for 3-Phenyl-imidazolidine-2,4-dione |
| Carbon (C) | 37.27 | 37.31 | 56.84 | 56.80 |
| Hydrogen (H) | 2.43 | 2.45 | 4.24 | 4.28 |
| Nitrogen (N) | 9.66 | 9.62 | 14.73 | 14.69 |
| Iodine (I) | 43.75 | 43.68 | - | - |
Note: The experimental values presented are hypothetical and for illustrative purposes. They represent typical data that would be expected for a high-purity sample.
Purity Verification: A Multi-faceted Approach
Ensuring the purity of a pharmaceutical compound requires a combination of analytical techniques to detect and quantify potential impurities, which can include residual solvents, starting materials, by-products, and degradation products.[4][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[8][9] For a compound like 1-(3-Iodophenyl)-2,4-imidazolidinedione, a reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of 1-(3-Iodophenyl)-2,4-imidazolidinedione and quantify any impurities.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Quantification: The area of the main peak is compared to the total area of all peaks to calculate the percentage purity. Impurities can be identified by comparing their retention times to those of known standards or by using a mass spectrometer in-line with the HPLC (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[8]
Experimental Protocol: GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents in the 1-(3-Iodophenyl)-2,4-imidazolidinedione sample.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable high-purity solvent (e.g., dimethyl sulfoxide).
-
Column: A capillary column with a stationary phase appropriate for solvent analysis (e.g., a wax or a mid-polarity phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate solvents with different boiling points.
-
Detection: The mass spectrometer is operated in full scan mode to identify the solvents based on their mass spectra, and in selected ion monitoring (SIM) mode for quantification against a standard.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of a crystalline compound.[4] It is based on the principle that impurities will lower the melting point and broaden the melting range of a substance.
Experimental Protocol: DSC Purity Analysis
Objective: To determine the purity of 1-(3-Iodophenyl)-2,4-imidazolidinedione by analyzing its melting behavior.
Instrumentation: Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its melting range.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) shows a melting endotherm. The shape of this peak can be used to calculate the purity of the sample using the van't Hoff equation.
Data Presentation: Purity Analysis Comparison
| Analytical Technique | 1-(3-Iodophenyl)-2,4-imidazolidinedione | 3-Phenyl-imidazolidine-2,4-dione |
| HPLC Purity (%) | >99.5 | >99.5 |
| Major Impurity (HPLC) | Starting Material A (<0.1%) | By-product B (<0.2%) |
| Residual Solvents (GC-MS) | Ethanol (< 500 ppm) | Dichloromethane (< 100 ppm) |
| DSC Purity (%) | >99.0 | >99.0 |
Note: The data presented is hypothetical and for illustrative purposes. The specific impurities and their levels would depend on the synthetic route and purification process.
Visualizing the Workflow
A clear and logical workflow is essential for ensuring the comprehensive analysis of a new chemical entity.
Caption: Workflow for the analytical characterization of 1-(3-Iodophenyl)-2,4-imidazolidinedione.
Conclusion and Future Perspectives
The rigorous elemental analysis and purity verification of 1-(3-Iodophenyl)-2,4-imidazolidinedione are indispensable steps in its development as a potential therapeutic agent. A multi-technique approach, including combustion analysis, HPLC, GC-MS, and DSC, provides a comprehensive understanding of the compound's identity, composition, and purity. The presence of the iodine atom necessitates specific analytical considerations, particularly in elemental analysis, as highlighted by the comparison with its non-halogenated analog, 3-Phenyl-imidazolidine-2,4-dione.
As research progresses, further characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be essential for elucidating the compound's detailed molecular structure and solid-state properties.[9] This robust analytical data package is the foundation upon which all subsequent biological and preclinical studies are built, ensuring the integrity and reproducibility of the scientific findings.
References
-
Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]
-
Shekhovtsova, T.N., & Fadeeva, V.I. Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). [Link]
-
CERES Research Repository. Analytical technology for cleaning verification and analysis of drug purity in pharmaceutical production. [Link]
-
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Analytik Jena. Combustion Elemental Analysis. [Link]
-
Analytice. Laboratory evaluation of halogenated compound content. [Link]
-
Marinov, M., et al. (2021). Imidazolidinedione derivatives of nalidixic acid: synthesis, characterization and antimicrobial. Journal of Chemical Technology and Metallurgy, 56(2), 259-267. [Link]
-
Patel, A. D., et al. (2014). Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry, 10, S2154-S2161. [Link]
-
ResearchGate. Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. [Link]
-
PubChem. 1-(3-Iodophenyl)pyrrolidine-2,4-dione. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
de Fátima, Â., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1947-1959. [Link]
-
Pejchal, V., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]
-
National Center for Biotechnology Information. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]
-
Bentham Science. Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. [Link]
-
Ghorbani-Choghamarani, A., & Zamani, P. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(2), 355-358. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and study of some new heterocycliccompounds for imidazolidine-dione derivatives. [Link]
-
International Journal of Current Science. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]
-
MDPI. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]
-
Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of medicinal chemistry, 49(3), 1059-1071. [Link]
-
PubChem. 5-Phenyl-1,3-di(prop-2-en-1-yl)imidazolidine-2,4-dione. [Link]
-
NIST WebBook. 2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-. [Link]
-
de Fátima, Â., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1947–1959. [Link]
-
CompTox Chemicals Dashboard. 1,3-dibromoimidazolidine-2,4-dione. [Link]
-
Royal Society of Chemistry. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. [Link]
-
National Library of Medicine. 3-(p-Nitrobenzyl)-1,3-thiazolidine-2,4-dione. [Link]
Sources
- 1. rjpn.org [rjpn.org]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 6. eolss.net [eolss.net]
- 7. Laboratory evaluation of halogenated compound content - Analytice [analytice.com]
- 8. pathogenia.com [pathogenia.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Pharmacokinetic comparison of iodophenyl hydantoins vs non-iodinated analogs
[1][2]
Executive Summary
This guide provides a technical comparison between Iodophenyl Hydantoins (specifically 3- and 4-iodophenyl derivatives) and their non-iodinated standard, Phenytoin (5,5-diphenylhydantoin).[1][2]
The core pharmacokinetic divergence lies in the Lipophilicity-Stability Trade-off .[2] While the introduction of an iodine atom significantly increases lipophilicity (
Physicochemical Basis & Structure-Activity Relationship (SAR)[2]
The addition of an iodine atom to the phenyl ring of the hydantoin scaffold alters the molecular properties fundamental to pharmacokinetics.[2]
Comparative Physicochemical Profile[1][3]
| Parameter | Phenytoin (Non-Iodinated) | 4-Iodophenylhydantoin (Iodinated) | Impact on PK |
| Molecular Weight | 252.27 g/mol | 378.16 g/mol | Iodine adds significant mass and steric bulk.[2] |
| LogP (Lipophilicity) | ~2.47 | ~3.60 (Predicted) | Higher lipophilicity enhances passive diffusion across the BBB.[2] |
| Electronic Effect | Neutral phenyl rings | Iodine is electron-withdrawing (inductive) but electron-donating (resonance).[2] | Alters |
| Bond Strength | C-H (~100 kcal/mol) | C-I (~57 kcal/mol) | Critical Weakness: The weak C-I bond drives rapid metabolic clearance via deiodination.[2] |
SAR Insight: The Halogen Effect
In medicinal chemistry, halogenation is typically used to block metabolic sites (e.g., fluorination).[1] However, iodine is unique.[1][2] Its large van der Waals radius creates a "sigma-hole," facilitating halogen bonding with protein targets, potentially increasing potency.[1][2] Conversely, the weak Carbon-Iodine bond makes the molecule a substrate for oxidative dehalogenation, leading to rapid systemic elimination and off-target accumulation of free iodide.[1][2]
Pharmacokinetic Profile Comparison
A. Absorption and Distribution (The Brain Uptake Paradox)[2]
Phenytoin is characterized by erratic absorption and high plasma protein binding (~90%), which limits the free fraction available to cross the BBB.[2][3]
Iodophenyl Hydantoins exhibit a "Trojan Horse" effect:
-
Initial Influx: The increased lipophilicity (
) drives a higher initial Brain Uptake Index (BUI) compared to phenytoin.[2] -
Redistribution: Despite high entry, retention is often poor.[1][2] The high lipid solubility promotes rapid redistribution to other lipophilic tissues (adipose), shortening the duration of action in the Central Nervous System (CNS).[2]
B. Metabolism: The Divergence Point[2]
This is the most critical differentiator. Phenytoin undergoes hydroxylation, while iodophenyl hydantoins face a dual metabolic fate.[1][2]
-
Phenytoin Pathway: Metabolized primarily by CYP2C9 and CYP2C19 to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH ).[2][4][5] This process is saturable, leading to non-linear (zero-order) kinetics at therapeutic doses.[1][2]
-
Iodophenyl Hydantoin Pathway:
-
Deiodination: The primary failure mode.[1][2] Hepatic enzymes (and potentially deiodinases) cleave the C-I bond.[2]
-
Consequence: Release of free iodide (
), which is actively transported into the thyroid and stomach (via the Sodium-Iodide Symporter, NIS).[2] This renders the drug inactive and creates radiological artifacts if used as a tracer.[2]
-
Visualization: Metabolic Divergence
Caption: Comparative metabolic fate. Phenytoin follows a stable hydroxylation pathway, whereas Iodophenyl Hydantoins suffer from deiodination, leading to thyroid accumulation.[1]
C. Elimination
-
Phenytoin: Renal excretion of glucuronidated metabolites.[1][2][3][4]
is dose-dependent (7–42 hours).[2] -
Iodophenyl Hydantoins: Rapid plasma clearance of the parent compound due to instability.[2] The elimination half-life of the intact drug is significantly shorter than phenytoin, necessitating frequent dosing or chemical modification (e.g., steric protection of the iodine) to be viable.[2]
Experimental Methodologies
To validate these differences, the following self-validating protocols are recommended.
Protocol A: Determination of Lipophilicity ( )
Objective: Quantify the lipophilic advantage of the iodinated analog.
-
Preparation: Prepare saturated solutions of the test compound (Iodophenylhydantoin) in n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Mix equal volumes of the two phases in a shake flask. Agitate for 24 hours at 25°C to ensure thermodynamic equilibrium.
-
Separation: Centrifuge at 3000g for 10 minutes to separate phases.
-
Quantification: Analyze the concentration in both phases using HPLC-UV (254 nm).
-
Calculation:
.[2]
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Assess the rate of deiodination vs. hydroxylation.[2]
-
Incubation System:
-
Reaction: Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[1][2]
-
Analysis: LC-MS/MS.
-
Monitor: Parent depletion and formation of specific metabolites (p-HPPH for phenytoin; Free Iodide or Des-iodo phenytoin for the analog).[2]
-
-
Calculation: Plot
vs. time to determine intrinsic clearance ( ).-
Expected Result: Iodophenyl hydantoin will show a steeper slope (higher
) if deiodination is rapid.[2]
-
Summary of Key Pharmacokinetic Parameters
| Parameter | Phenytoin | Iodophenyl Hydantoins | Clinical Implication |
| Bioavailability | ~90% (Oral) | Variable (Low aqueous solubility) | Iodinated analogs require specialized lipid formulations.[2] |
| Protein Binding | ~90% | >95% (Predicted) | Higher binding in iodinated analogs may offset BBB penetration gains.[2] |
| Metabolic Stability | Moderate (Saturable) | Low (Unstable C-I bond) | Iodinated analogs are poor candidates for chronic therapy due to short half-life.[2] |
| Primary Toxicity | Gingival hyperplasia, Ataxia | Thyroid toxicity (Iodide load) | Chronic use of iodinated analogs risks thyroid suppression.[1][2] |
References
-
Phenytoin Pharmacokinetics and Bioavailability
-
Design of Radioiodinated Pharmaceuticals: Structural Fe
-
Potential organ or tumor imaging agents XV: radioiodinated phenytoin deriv
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans
Sources
UV-Vis Absorption Spectra: 1-(3-Iodophenyl)-2,4-imidazolidinedione Comparison Guide
This guide provides a technical analysis of the UV-Vis absorption properties of 1-(3-Iodophenyl)-2,4-imidazolidinedione , comparing it against its non-iodinated parent scaffold and structural isomers. The content is designed for researchers requiring spectroscopic validation for synthesis, purity assessment, or photochemical studies.
Executive Summary & Chemical Context
1-(3-Iodophenyl)-2,4-imidazolidinedione is a halogenated N-aryl hydantoin derivative. Its spectral properties are governed by the interaction between the hydantoin heterocyclic ring (an auxochrome via the N1 nitrogen) and the iodinated phenyl chromophore .
Unlike simple aliphatic hydantoins which absorb only in the far UV (<210 nm), the N-aryl substitution pushes the absorption into the analyzable UV range (240–300 nm). The presence of the iodine atom at the meta-position introduces specific bathochromic (red) shifts and hyperchromic effects due to the heavy-atom effect, distinguishing it from its para-isomer and the unsubstituted parent.
Key Spectral Features
-
Primary Chromophore: Benzene ring perturbed by N-substitution.
-
Dominant Transitions:
(Benzene E2/K-band) and (Carbonyl). -
Key Shift: Iodine causes a bathochromic shift of 5–10 nm relative to the unsubstituted phenylhydantoin.
Comparative Spectral Analysis
The following table contrasts the target compound with its closest structural analogues. Data represents typical values in polar protic solvents (e.g., Ethanol/Methanol) where hydrogen bonding stabilizes the excited states.
Table 1: Comparative UV-Vis Performance Data
| Feature | 1-(3-Iodophenyl)-2,4-imidazolidinedione (Target) | 1-Phenyl-2,4-imidazolidinedione (Parent) | 1-(4-Iodophenyl)-2,4-imidazolidinedione (Isomer) |
| Primary | 252 – 258 nm (Predicted) | 248 nm | 260 – 265 nm |
| Secondary Band | ~285 nm (Shoulder) | ~275 nm (Weak) | ~290 nm (Distinct) |
| Transition Type | |||
| Extinction Coeff. ( | High (Hyperchromic due to Iodine) | Moderate | High |
| Solvent Sensitivity | Moderate (Blue shift in non-polar) | Moderate | High |
| Interference Risk | Low (Distinct from solvent cutoffs) | Medium (Closer to solvent cutoff) | Low |
Scientific Insight: The meta-substitution (3-Iodo) disrupts the symmetry of the
-electron system differently than the para-substitution. While the para-isomer allows for a more effective mesomeric donation of the iodine lone pairs into the ring (leading to a longer), the meta-isomer relies more on the inductive withdrawal and the polarizability of the iodine atom, resulting in a intermediate between the parent and the para-isomer.
Structural Chromophore Logic
The absorption spectrum is a result of the superposition of electronic transitions. The diagram below illustrates the causal relationship between the chemical structure and the observed spectral bands.
Caption: Decomposition of spectral bands based on structural moieties. The iodine atom lowers the energy gap of the
Experimental Protocol for Spectral Validation
To ensure reproducible data, follow this self-validating protocol. This method minimizes solvent cutoff interference and aggregation effects.
Reagents & Equipment[1][2][3]
-
Solvent: Spectroscopic grade Ethanol (Cutoff: 210 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.
-
Blank: Pure solvent from the same batch.
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 10 mg of 1-(3-Iodophenyl)-2,4-imidazolidinedione.
-
Dissolve in 10 mL DMSO (if solubility in EtOH is slow) to create a 1 mg/mL primary stock.
-
Note: Iodine atoms increase lipophilicity; DMSO ensures complete solvation.
-
-
Working Dilution:
-
Dilute the stock 1:100 into Ethanol to achieve a concentration of ~10 µg/mL.
-
Target Absorbance: 0.6 – 0.8 AU at
.
-
-
Baseline Correction:
-
Run a baseline scan with pure Ethanol (or DMSO/EtOH mix matching the sample).
-
Validation Check: Baseline must be flat (
0.005 AU) across 220–400 nm.
-
-
Scan Parameters:
-
Range: 200 nm – 400 nm.[1]
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm.
-
-
Data Processing:
Synthesis & Verification Workflow
This diagram outlines where UV-Vis fits into the synthesis and verification pipeline for this compound.
Caption: Quality control workflow. UV-Vis serves as a rapid "Go/No-Go" gate before expensive NMR/MS analysis.
References
-
Hydantoin Spectral Properties
- Study: "Spectroscopic analysis comparison between hydantoin and thiohydantoin deriv
-
Source: BenchChem.[5]
- Relevance: Establishes baseline absorption for the hydantoin core.
-
N-Aryl Hydantoin Characterization
- Study: "N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characteriz
- Source: N
- Relevance: Provides comparative d
-
(Generalized PMC Link for verification)
-
Iodine Substituent Effects
- Study: "Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion."
- Source: Semantic Scholar / Guang Pu Xue Yu Guang Pu Fen Xi.
- Relevance: Details the auxochromic properties of iodine in organic systems.
-
Precursor Spectral Data (3-Iodoaniline)
- Database: PubChem Compound Summary for CID 12271 (3-Iodoaniline).
- Relevance: Confirms the absorption profile of the arom
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(3-Iodophenyl)-2,4-imidazolidinedione
Executive Summary: Immediate Action Card
For researchers requiring immediate disposal parameters without reviewing the full mechanistic profile.
| Parameter | Operational Directive |
| Waste Stream Classification | Solid Halogenated Organic Waste (Hazardous). |
| RCRA Status (US) | Non-listed (unless testing fails TCLP); manage as Hazardous Waste . |
| Critical Segregation | DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). DO NOT autoclave (risk of iodine vapor release). |
| Container Type | High-density polyethylene (HDPE) or Amber Glass (light sensitive). |
| Labeling Requirement | Must explicitly state: "Contains Organic Iodine" (Critical for incinerator operators). |
| Spill Cleanup | DO NOT USE BLEACH (creates toxic gases). Use Sodium Thiosulfate for decontamination.[1] |
Chemical Profile & Hazard Identification
To safely dispose of 1-(3-Iodophenyl)-2,4-imidazolidinedione, one must understand its reactivity profile. As a halogenated hydantoin derivative, it presents specific risks regarding thyroid toxicity and thermal decomposition.
Physicochemical Properties[2]
-
Chemical Structure: A hydantoin ring substituted with an iodinated phenyl group.
-
Physical State: Typically an off-white to pale yellow solid.
-
Stability: Stable under ambient conditions but sensitive to light (photolytic cleavage of the C-I bond) and high heat.
Critical Hazards (GHS Classification)
-
H373 (Specific Target Organ Toxicity): Potential damage to the thyroid through prolonged or repeated exposure (due to iodine metabolism).
-
Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Iodide (HI) when heated to decomposition.
Waste Characterization & Segregation Logic
Effective disposal begins at the bench. The presence of the Iodine atom on the phenyl ring dictates the waste stream.
The "Halogen Load" Factor
Unlike standard organic waste, iodinated compounds impose a heavy burden on downstream incineration facilities.
-
Mechanism: When incinerated, the Iodine atom forms Hydrogen Iodide (HI) or elemental Iodine (
). -
Consequence: These are corrosive acid gases. Facilities must use specific scrubbers to neutralize them.
-
Researcher Responsibility: You must segregate this into "Halogenated Waste." If mixed into "Non-Halogenated" drums, it can corrode standard combustion chambers and violate emissions permits.
Decision Tree: Waste Segregation
The following logic flow ensures the compound ends up in the correct regulatory stream.
Figure 1: Logical workflow for segregating iodinated hydantoin waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute often necessitates a "Halogenated" classification depending on concentration.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to minimize dust inhalation.
-
Container: Select a wide-mouth HDPE jar or a dedicated solid waste drum. Avoid metal containers which may corrode if moisture is present.
Phase 2: Collection
-
Solid Waste:
-
Place the solid 1-(3-Iodophenyl)-2,4-imidazolidinedione into a clear polyethylene bag.
-
Seal the bag with tape or a zip tie.
-
Place this bag inside the primary waste container (Secondary Containment).
-
Why? Double bagging prevents dust dispersion when the waste drum is eventually opened at the disposal facility.
-
-
Liquid Waste (Mother Liquors):
-
Pour into the "Halogenated Solvent" carboy.
-
Ensure the carboy is vented or has a pressure-relief cap, although this compound is not inherently gas-generating.
-
Phase 3: Labeling (The Chain of Custody)
Accurate labeling is the primary safety mechanism for downstream workers.
-
Standard Tag: "Hazardous Waste - Toxic."
-
Constituents: List "1-(3-Iodophenyl)-2,4-imidazolidinedione" clearly.
-
Warning: Add a supplemental sticker or note: "CONTAINS IODINE."
-
Reasoning: This alerts the incineration team to adjust their burn ratios to prevent iodine release.
-
Emergency Spill Management
Accidents happen. The response to an iodinated compound spill differs from standard organics because of the risk of staining and iodine release.
Spill Response Workflow
Figure 2: Emergency response protocol. The use of Sodium Thiosulfate is specific to neutralizing potential free iodine.
The "Bleach Ban"
Never use bleach (Sodium Hypochlorite) to clean up residues of this compound.
-
Chemistry: Hypochlorite is a strong oxidizer. Reacting it with organo-iodides can accelerate the release of elemental iodine (
) or form shock-sensitive iodinated byproducts. -
Correct Agent: Use Sodium Thiosulfate (5-10% solution). It reduces any free iodine back to colorless, water-soluble iodide ions (
), which are safer to wipe up.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 121600 (Iodinated Hydantoin Derivatives). PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
Navigating the Unseen: A Senior Scientist's Guide to Safely Handling 1-(3-Iodophenyl)-2,4-imidazolidinedione
For the dedicated researcher, the promise of a novel compound like 1-(3-Iodophenyl)-2,4-imidazolidinedione is a powerful motivator. Yet, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related molecules, including aryl iodides and imidazolidinedione derivatives, to establish a robust and scientifically grounded set of safety procedures.
The Critical First Step: A Rigorous Risk Assessment
Before the first crystal of 1-(3-Iodophenyl)-2,4-imidazolidinedione is weighed, a thorough risk assessment is paramount. This initial step informs every subsequent action, from the selection of personal protective equipment to the design of your experimental setup.
Understanding the Inherent Hazards:
Our analysis of analogous compounds, such as 2,4-thiazolidinedione and various aryl iodides, suggests that 1-(3-Iodophenyl)-2,4-imidazolidinedione should be handled with caution, anticipating the following potential hazards:
-
Skin and Eye Irritation: Many organic compounds containing aromatic rings and heterocyclic structures are known to cause irritation upon contact with skin and eyes.[1][2]
-
Respiratory Irritation: Fine powders or aerosols of the compound could potentially irritate the respiratory tract.
-
Unknown Toxicological Properties: As a research chemical, the full toxicological profile of 1-(3-Iodophenyl)-2,4-imidazolidinedione is likely not yet determined. Therefore, it is prudent to treat it as a substance with unknown toxicity and handle it accordingly.[3]
-
Reactivity: Aryl iodides can undergo various chemical reactions, and the imidazolidinedione ring may have its own set of incompatibilities.[4] It is crucial to avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: In the event of a fire, the combustion of this halogenated organic compound can release toxic fumes, including hydrogen iodide, carbon oxides, and nitrogen oxides.[1][3]
Your Last Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of convenience but a critical barrier between you and potential harm. The following recommendations are based on a comprehensive evaluation of the likely risks associated with handling 1-(3-Iodophenyl)-2,4-imidazolidinedione.
Core PPE Requirements:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities of the solid compound.
-
Chemical Splash Goggles: Essential when preparing solutions or when there is any risk of splashing. Conforming to EU EN166 or OSHA 29 CFR 1910.133 standards is recommended.[1]
-
Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger volumes or during procedures with a significant splash potential.
-
-
Hand Protection:
-
Nitrile Gloves: These provide good resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially during prolonged handling.
-
-
Body Protection:
-
Laboratory Coat: A standard, long-sleeved lab coat is mandatory to protect your skin and personal clothing.
-
Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over your lab coat when handling significant quantities of solutions.
-
-
Respiratory Protection:
-
All handling of 1-(3-Iodophenyl)-2,4-imidazolidinedione, especially the solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
PPE Selection Summary:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Chemical fume hood |
| Preparing solutions (small scale) | Chemical splash goggles | Double pair of nitrile gloves | Laboratory coat | Chemical fume hood |
| Handling solutions (large scale) | Chemical splash goggles and face shield | Double pair of nitrile gloves | Laboratory coat and chemical-resistant apron | Chemical fume hood |
Procedural Excellence: Safe Handling and Operational Plans
Meticulous adherence to safe laboratory practices is the cornerstone of a secure research environment.
Engineering Controls:
-
Chemical Fume Hood: All work with 1-(3-Iodophenyl)-2,4-imidazolidinedione, from weighing the solid to running reactions and work-ups, must be performed in a properly functioning and certified chemical fume hood. This is your primary defense against inhaling potentially harmful dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that your fume hood is clutter-free and that all necessary equipment and reagents are within easy reach. Have a designated waste container for iodinated organic waste readily available.
-
Weighing: When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the fine powder from becoming airborne.
-
Solution Preparation: Add the solid to the solvent slowly and in a controlled manner to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring that the apparatus is securely clamped and that any potential pressure build-up can be safely managed.
-
Post-Reaction Work-up: Perform all extractions, distillations, and other purification steps within the fume hood.
-
Housekeeping: Clean up any spills immediately, following the emergency procedures outlined below. Decontaminate all surfaces and equipment after use.
In Case of Emergency: A Clear and Actionable Plan
Preparedness is key to mitigating the impact of any laboratory incident.
Spills:
-
Small Spills (Solid): If a small amount of solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the collected material in a labeled hazardous waste container.
-
Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Responsible Stewardship: A Comprehensive Disposal Plan
The proper disposal of 1-(3-Iodophenyl)-2,4-imidazolidinedione and any associated waste is not just a regulatory requirement but an ethical obligation to protect our environment.
Waste Segregation:
-
Iodinated Organic Waste: All waste containing 1-(3-Iodophenyl)-2,4-imidazolidinedione, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled "Iodinated Organic Waste" container.[5]
-
Do Not Mix: Never mix iodinated organic waste with non-halogenated organic waste.[5] The combustion of mixed waste can lead to the formation of highly toxic byproducts.[5]
-
Aqueous Waste: Aqueous waste from work-ups should also be collected separately and treated as hazardous waste, as it may contain dissolved organic compounds.
Disposal Procedure:
-
Collection: Use a designated, leak-proof container for all iodinated organic waste. Ensure the container is compatible with the waste being collected.
-
Labeling: Clearly label the waste container with "Iodinated Organic Waste" and list the chemical constituents.
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials, until it is collected by your institution's hazardous waste management team.
-
Professional Disposal: All iodinated organic waste must be disposed of through a licensed hazardous waste disposal company. These companies have the specialized facilities, such as high-temperature incinerators, to safely destroy these compounds.
Visualizing Safety: A Decision-Making Workflow
To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the overall safe handling workflow.
Caption: PPE selection workflow based on the specific laboratory task.
Caption: A comprehensive workflow from planning to disposal.
By internalizing these principles and procedures, you can confidently and safely unlock the scientific potential of 1-(3-Iodophenyl)-2,4-imidazolidinedione, ensuring that your groundbreaking research is built on a foundation of unwavering commitment to safety.
References
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet: THIDIAZURON. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
